1,5-Dimethoxypentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBHIFOKVDBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149440 | |
| Record name | 1,5-Dimethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-89-7 | |
| Record name | 1,5-Dimethoxypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DIMETHOXYPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethoxypentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GFM9MVT37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,5-Dimethoxypentane from 1,5-Pentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxypentane, also known as pentamethylene glycol dimethyl ether, is a diether utilized in various chemical applications. Its synthesis from 1,5-pentanediol (B104693) is a fundamental transformation in organic chemistry, primarily achieved through the Williamson ether synthesis. This guide provides an in-depth overview of this synthesis, focusing on the underlying mechanism, experimental protocols, and key reaction parameters.
Core Synthesis Route: The Williamson Ether Synthesis
The most common and effective method for preparing this compound from 1,5-pentanediol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two main steps:
-
Deprotonation: A strong base is used to deprotonate both hydroxyl groups of 1,5-pentanediol, forming a dialkoxide.
-
Nucleophilic Attack: The resulting dialkoxide acts as a potent nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., a methyl halide) in a concerted SN2 reaction to form the diether.[2][3][4]
The overall reaction can be represented as follows:
HO-(CH₂)₅-OH + 2 Base + 2 CH₃-X → CH₃O-(CH₂)₅-OCH₃ + 2 Base-H⁺ + 2 X⁻
Where X is a suitable leaving group, typically a halide (I, Br, Cl).
Experimental Design and Key Parameters
Successful synthesis requires careful consideration of the base, methylating agent, solvent, and reaction conditions.
-
Base Selection: A strong base is crucial for the complete deprotonation of the diol. Sodium hydride (NaH) is a common and effective choice as it forms a non-nucleophilic hydride that deprotonates the alcohol, generating hydrogen gas which bubbles out of the reaction, driving the equilibrium forward.[5] Other suitable strong bases include potassium hydride (KH) and various metal amides like lithium diisopropylamide (LDA).[1]
-
Methylating Agent: The choice of methylating agent is critical for an efficient SN2 reaction. Methyl iodide (CH₃I) is highly reactive and often preferred. Methyl bromide (CH₃Br) is also effective. The leaving group ability (I > Br > Cl) influences the reaction rate.
-
Solvent: The reaction is best performed in a polar aprotic solvent.[1] Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they can solvate the cation of the alkoxide but do not interfere with the nucleophile.[1][4]
Quantitative Data Summary
While specific yields can vary based on the exact conditions and scale, the following table summarizes typical parameters for this type of synthesis.
| Parameter | Reagent/Condition | Molar Ratio (to Diol) | Purpose |
| Starting Material | 1,5-Pentanediol | 1.0 | The diol backbone. |
| Base | Sodium Hydride (NaH) | 2.1 - 2.5 | To ensure complete deprotonation of both hydroxyl groups. |
| Methylating Agent | Methyl Iodide (CH₃I) | 2.1 - 2.5 | To provide the methyl groups and a good leaving group. |
| Solvent | Anhydrous THF or DMF | - | To provide a suitable reaction medium for the SN2 reaction. |
| Temperature | 0 °C to Room Temp. | - | Initial cooling for base addition, then warming to drive the reaction. |
| Reaction Time | 12 - 24 hours | - | To allow the reaction to proceed to completion. |
Yields for this reaction are typically high, often exceeding 80-90% after purification, depending on the purity of reagents and technique.
Detailed Experimental Protocol
The following is a representative laboratory-scale protocol for the synthesis of this compound.
Materials:
-
1,5-Pentanediol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
-
Methyl Iodide (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with a suspension of sodium hydride (2.2 eq) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Alkoxide Formation: 1,5-Pentanediol (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel. The addition rate is controlled to manage the evolution of hydrogen gas. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the dialkoxide.
-
Methylation: The reaction mixture is cooled again to 0 °C. Methyl iodide (2.2 eq) is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred overnight (approximately 12-18 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to consume any unreacted sodium hydride.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by fractional distillation to yield pure this compound. The boiling point of this compound is approximately 161 °C.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis is a robust and high-yielding method for the preparation of this compound from 1,5-pentanediol. Careful control of reaction conditions, particularly the exclusion of water and the use of a suitable strong base and polar aprotic solvent, are paramount for achieving high yields and purity. The protocol described provides a solid foundation for researchers to successfully perform this valuable chemical transformation.
References
An In-Depth Technical Guide to the Williamson Ether Synthesis of 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1,5-dimethoxypentane, a valuable diether in various chemical applications. This document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[1][2] This guide details the application of this classical organic reaction to the synthesis of this compound from 1,5-pentanediol. The protocol involves the deprotonation of the diol using a strong base, followed by a double methylation reaction.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the Williamson ether synthesis is a two-step process. First, a strong base, such as sodium hydride, is used to deprotonate both hydroxyl groups of 1,5-pentanediol, forming a dialkoxide intermediate.[3] Subsequently, this highly nucleophilic intermediate undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent, typically methyl iodide, to yield the desired this compound.[4]
References
An In-depth Technical Guide to the Physical Properties of 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxypentane, an aliphatic diether, serves as a crucial building block and solvent in various chemical syntheses, including applications in pharmaceutical and materials science.[1][2] A thorough understanding of its physical properties is paramount for its effective application, process optimization, and safety in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different environments and for designing experimental and industrial processes.
| Physical Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [3][4][5] |
| Molecular Weight | 132.20 g/mol | [1][3][4] |
| Boiling Point | 161 °C (lit.) | [1][2] |
| Density | 0.843 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.408 (lit.) | [1][2] |
| Melting Point | Not available | |
| Solubility | Data not readily available | |
| CAS Number | 111-89-7 | [1][6] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physical properties of this compound are outlined below. These protocols are designed to be conducted in a standard laboratory setting.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7]
Methodology: Capillary Method [7][8][9]
-
Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then securely attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner using a heating mantle or an oil bath.
-
Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[10] Heating should be continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][10]
Determination of Density
Density is a fundamental physical property that represents the mass of a substance per unit volume.[11]
Methodology: Pycnometer Method [12]
-
Apparatus: A pycnometer, a glass flask with a precise volume, is used for this measurement.
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13]
Methodology: Abbe Refractometer
-
Calibration: The Abbe refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Shake-Flask Method [14]
-
Preparation: A known volume of a selected solvent (e.g., water, ethanol, diethyl ether) is placed in a flask.
-
Addition of Solute: An excess amount of this compound is added to the solvent.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[14]
-
Separation and Analysis: The solution is allowed to stand, and the undissolved portion is separated from the saturated solution by filtration or centrifugation. The concentration of this compound in the saturated solution is then determined using an appropriate analytical technique, such as gas chromatography (GC).
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. This compound 98 111-89-7 [sigmaaldrich.com]
- 2. This compound | 111-89-7 [chemicalbook.com]
- 3. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound | Call Wychem 01440 820338 [wychem.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. mt.com [mt.com]
- 13. athabascau.ca [athabascau.ca]
- 14. lup.lub.lu.se [lup.lub.lu.se]
1,5-Dimethoxypentane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-dimethoxypentane, a diether with potential applications in various research and development sectors. Due to limited publicly available data, this document focuses on its fundamental characteristics, safety, and handling protocols.
Core Properties
Chemical Abstract Service (CAS) Number: 111-89-7[1][2][3]
Molecular Weight: 132.20 g/mol [2][3]
Synonyms: Pentamethylene Glycol Dimethyl Ether, 1,5-Pentanediol Dimethyl Ether[3]
While this compound is noted as a specialty chemical for proteomics research, detailed experimental protocols and its direct involvement in specific signaling pathways are not extensively documented in publicly accessible literature.[2] Its utility is likely as a building block in organic synthesis or as a solvent in specialized applications.[3]
Physicochemical Data
A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 161 °C | |
| Density | 0.843 g/mL at 25 °C | |
| Refractive Index | n20/D 1.408 | |
| Flash Point | 60 °C (140 °F) - closed cup |
Spectroscopic Information
Conformational analysis of this compound using Raman and infrared spectroscopy indicates that it predominantly exists in a trans conformation in the crystalline solid state. Further spectroscopic data is available through various chemical databases.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a flammable liquid.
GHS Hazard Information:
-
Pictogram: GHS02 (Flame)
-
Signal Word: Warning
-
Hazard Statement: H226 (Flammable liquid and vapor)
Recommended Personal Protective Equipment (PPE):
-
Eyeshields
-
Gloves
-
Multi-purpose combination respirator cartridge (US)
Storage:
Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flame.
Experimental Protocols and Applications in Drug Development
A thorough review of available literature did not yield detailed experimental protocols for the synthesis or specific application of this compound in drug development or its involvement in defined signaling pathways. While it is categorized for use in proteomics research, specific methodologies are not provided in the public domain.[2] Researchers interested in its application would need to develop experimental procedures based on its known chemical properties and in the context of their specific research goals.
Logical Workflow for Chemical Handling
The following diagram illustrates a generalized workflow for the safe handling and use of a chemical like this compound in a research setting.
Caption: A logical workflow for handling chemical reagents in a laboratory setting.
References
Technical Guide: Physicochemical Properties of 1,5-Dimethoxypentane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 1,5-dimethoxypentane (CAS No: 111-89-7), specifically its boiling point and density. This document outlines the standard experimental methodologies for the determination of these properties, intended to support laboratory research and development activities. All quantitative data is presented in a clear, tabular format, and a logical workflow for property determination is provided as a visual diagram.
Introduction
This compound, also known as pentamethylene glycol dimethyl ether, is an aliphatic diether with the chemical formula C7H16O2.[1] Its utility in various chemical processes necessitates accurate data regarding its physical properties. Boiling point and density are fundamental parameters crucial for process design, purification, reaction monitoring, and ensuring the quality and purity of materials in research and manufacturing. This guide serves as a centralized resource for these critical data points and the standardized methods for their verification.
Physicochemical Data
The essential physical properties of this compound are summarized below. The data presented are collated from publicly available scientific literature and chemical supplier specifications.
Table 1: Physical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 161 °C | At standard atmospheric pressure | [2][3][4] |
| 155 °C | Not specified | [5] | |
| Density | 0.843 g/mL | At 25 °C | [2][3][4] |
| Molecular Weight | 132.20 g/mol | [2][6] | |
| Molecular Formula | C7H16O2 | [1] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of boiling point and density for a liquid organic compound such as this compound.
Boiling Point Determination via Simple Distillation
This method is suitable for determining the boiling point of a liquid by distillation, a process that also serves to purify the substance.[7][8] It is appropriate when a sufficient quantity of the sample (typically >5 mL) is available.[1][6]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (-10 to 200 °C range)
-
Heating mantle or sand bath
-
Boiling chips or magnetic stir bar
-
Clamps and stand
Procedure:
-
Assembly: Assemble the simple distillation apparatus, ensuring all glass joints are securely clamped. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[4]
-
Sample Preparation: Place approximately 10-15 mL of this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin gently heating the distillation flask. The liquid will start to boil, and its vapor will rise.
-
Equilibrium: As the vapor reaches the thermometer, the temperature reading will rise sharply and then stabilize. This stable temperature, observed when the vapor is continuously condensing on the thermometer bulb and dripping into the condenser, is the boiling point.[8]
-
Data Recording: Record the temperature at which a steady distillation rate (e.g., 1-2 drops per second) is maintained.[8] Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent.[6]
-
Completion: Stop heating once a small amount of liquid remains in the distillation flask to avoid distilling to dryness.
Density Determination via Pycnometer
The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a precisely known volume.[2][9][10]
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Pasteur pipette
Procedure:
-
Calibration (Determination of Pycnometer Volume):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₀).[5]
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath set to the desired temperature (25 °C) to allow for thermal equilibration.
-
Remove the pycnometer, carefully dry the exterior, and weigh it (m₁).
-
Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.[5]
-
-
Measurement of this compound Density:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Repeat the thermal equilibration step in the constant temperature water bath (25 °C).
-
Carefully dry the exterior and weigh the pycnometer filled with the sample (m₂).
-
Calculate the mass of the sample: m_sample = m₂ - m₀.
-
Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = m_sample / V.
-
Visualization of Experimental Workflow
The logical sequence for determining the physicochemical properties of this compound is outlined in the diagram below. This workflow starts with sample acquisition and branches into the parallel determination of boiling point and density, culminating in the final reporting of the characterized properties.
Caption: Workflow for the determination of boiling point and density.
References
- 1. chemconnections.org [chemconnections.org]
- 2. fiveable.me [fiveable.me]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vernier.com [vernier.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. che.utah.edu [che.utah.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,5-Dimethoxypentane
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 1,5-dimethoxypentane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a structural correlation diagram.
Predicted NMR Spectral Data
Due to the unavailability of experimentally acquired spectra in public databases, the following ¹H and ¹³C NMR data have been generated using computational prediction tools. These predictions are based on established algorithms and provide a reliable estimation of the spectral parameters.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz is summarized in the table below. The molecule exhibits symmetry, resulting in three distinct proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 3.36 | Triplet (t) | 4H | 6.5 | a (-CH₂-O-) |
| 3.31 | Singlet (s) | 6H | - | d (-O-CH₃) |
| 1.57 | Quintet (p) | 4H | 6.7 | b (-CH₂-CH₂-O-) |
| 1.38 | Quintet (p) | 2H | 6.6 | c (central -CH₂-) |
Predicted ¹³C NMR Spectral Data
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed in the following table. The symmetry of the molecule leads to four unique carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| 72.9 | a (-CH₂-O-) |
| 58.5 | d (-O-CH₃) |
| 29.3 | b (-CH₂-CH₂-O-) |
| 22.5 | c (central -CH₂-) |
Experimental Protocols for NMR Data Acquisition
The following section describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
Sample Preparation
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
A 400 MHz NMR spectrometer is used to acquire the proton spectrum. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 seconds, an acquisition time of 4.0 seconds, and a pulse width of 90 degrees. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio. The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.
¹³C NMR Spectroscopy
The carbon-13 spectrum is acquired on the same 400 MHz spectrometer, operating at a resonance frequency of 100 MHz for ¹³C nuclei. A standard broadband proton-decoupled pulse sequence is employed. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, an acquisition time of 1.0 second, and a 90-degree pulse width. To obtain a sufficient signal-to-noise ratio, 128 scans are accumulated. An exponential line broadening of 1.0 Hz is applied to the FID prior to Fourier transformation.
Molecular Structure and NMR Correlation Diagram
The following diagram illustrates the chemical structure of this compound with annotations corresponding to the assigned proton and carbon atoms in the NMR data tables.
Caption: Correlation of ¹H and ¹³C NMR assignments with the molecular structure of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify functional groups and elucidate the molecular structure of chemical compounds. This guide provides a comprehensive overview of the infrared spectrum of 1,5-dimethoxypentane, a diether that finds applications as a solvent and in chemical synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and material identification in research and industrial settings. This document presents a detailed analysis of the key spectral features of this compound, a standardized experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.
Molecular Structure of this compound
This compound (C7H16O2) is a saturated acyclic ether. Its structure consists of a central five-carbon pentane (B18724) chain with methoxy (B1213986) groups (-OCH3) at positions 1 and 5. The absence of hydroxyl (-OH) or carbonyl (C=O) groups simplifies its IR spectrum, making the characteristic ether and alkane absorptions the primary features.
Infrared Spectrum Analysis of this compound
The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The following table summarizes the principal absorption bands, their intensities, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2950 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups |
| ~1465 | Medium | CH₂ scissoring (bending) |
| ~1385 | Medium | CH₃ symmetric bending |
| ~1115 | Very Strong | C-O-C asymmetric stretching |
| ~1090 | Strong | C-O-C symmetric stretching |
Key Spectral Features:
-
C-H Stretching: The region between 2950 and 2850 cm⁻¹ is dominated by strong absorption bands due to the stretching vibrations of the numerous C-H bonds in the methyl and methylene (B1212753) groups of the pentane chain.
-
C-O-C Stretching: The most prominent and diagnostic feature in the spectrum of this compound is the very strong absorption peak observed at approximately 1115 cm⁻¹. This band is attributed to the asymmetric stretching of the C-O-C ether linkage.[1] For saturated ethers, this peak is typically found in the 1140-1070 cm⁻¹ range.[1] A second, strong absorption band around 1090 cm⁻¹ corresponds to the symmetric C-O-C stretch. The high intensity of these ether bands is a key identifier for this functional group.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a series of medium-intensity bands corresponding to various C-H bending vibrations (scissoring and symmetric bending), which are characteristic of the molecule's specific structure.
Experimental Protocol for Infrared Spectroscopy of Liquid Samples
The following is a detailed methodology for acquiring the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, a common laboratory instrument.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with a clean sample compartment.
-
This compound (liquid sample).
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
Pasteur pipette or dropper.
-
Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.
Procedure using Salt Plates:
-
Background Spectrum Acquisition:
-
Ensure the FTIR spectrometer's sample compartment is empty and clean.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
-
Sample Preparation:
-
Place one to two drops of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder in the FTIR spectrometer.
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe.
-
Store the salt plates in a desiccator to prevent damage from moisture.
-
Procedure using Attenuated Total Reflectance (ATR):
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum of the sample.
-
-
Data Processing:
-
The software will generate the final spectrum. ATR spectra may sometimes require a correction factor to be directly comparable to transmission spectra.
-
-
Cleaning:
-
Clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent.
-
Experimental Workflow
The logical flow of an IR spectroscopy experiment, from initial setup to final data analysis, is depicted in the following diagram.
Caption: Logical workflow of an Infrared Spectroscopy experiment.
Conclusion
The infrared spectrum of this compound is relatively simple and is dominated by the characteristic absorptions of alkane C-H bonds and, most notably, the strong C-O-C stretching vibrations of the ether functional groups. This technical guide provides the essential spectral data and a standardized experimental protocol to aid researchers and scientists in the confident identification and characterization of this compound. The provided workflow diagram offers a clear and concise visual aid for understanding the experimental process.
References
Unveiling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry of 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,5-dimethoxypentane, a diether of interest in various chemical and pharmaceutical contexts. This document details the compound's characteristic fragmentation patterns under electron ionization, presents a standardized experimental protocol for its analysis, and offers visual representations of its fragmentation pathways and the analytical workflow.
Quantitative Mass Spectrometry Data
The mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from controlled fragmentation within the mass spectrometer. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is crucial for the identification and quantification of this compound in complex matrices.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 45 | 99.99 | [CH₃OCH₂]⁺ |
| 71 | 65.20 | [C₄H₇O]⁺ |
| 100 | 31.70 | [M - CH₃OH]⁺• |
| 58 | 18.00 | [C₃H₆O]⁺• |
| 41 | 11.10 | [C₃H₅]⁺ |
Data sourced from experimental Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
2.1. Sample Preparation:
Prepare a dilute solution of this compound in a high-purity volatile solvent such as methanol (B129727) or dichloromethane. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.
2.2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 50:1) to handle the sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
2.3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-300.
-
Solvent Delay: A suitable solvent delay should be implemented to prevent the solvent peak from damaging the detector.
Visualizing Fragmentation and Workflow
3.1. Proposed Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of bonds alpha to the ether oxygen atoms, a common fragmentation mechanism for ethers.[3][4] The resulting carbocations are relatively stable and give rise to the prominent peaks observed in the mass spectrum.
Caption: Proposed electron ionization fragmentation pathway of this compound.
3.2. Experimental Workflow for GC-MS Analysis
The general workflow for analyzing this compound using GC-MS involves several sequential steps, from sample introduction to data analysis. This systematic process ensures reproducible and reliable results.
Caption: General experimental workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 4. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,5-dimethoxypentane. Due to the limited availability of experimental data in publicly accessible literature, this guide also details the standard experimental protocols for determining these essential properties and discusses estimation methods.
Introduction to this compound
This compound (CAS No. 111-89-7) is an aliphatic diether with the chemical formula C₇H₁₆O₂.[1][2][3][4] Its structure consists of a pentane (B18724) chain with methoxy (B1213986) groups at the 1 and 5 positions. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[5] The physical properties of ethers, such as their boiling points and solubility, are influenced by their molecular structure, particularly the C-O-C linkage.[5] While the C-O bonds are polar, leading to a net dipole moment, the lack of hydrogen bonding between ether molecules results in lower boiling points compared to alcohols of similar molecular weight.[5]
Physicochemical and Thermodynamic Data
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [2][3][4] |
| CAS Number | 111-89-7 | [1][2][3][4] |
| Boiling Point | 161 °C (at 1 atm) | [6] |
| Density | 0.843 g/mL (at 25 °C) | [6] |
| Refractive Index | n20/D 1.408 | [6] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Remarks |
| Standard Enthalpy of Formation (ΔHf°) | Data not available in searched literature. | Can be determined experimentally via combustion calorimetry. |
| Standard Molar Entropy (S°) | Data not available in searched literature. | Can be determined from heat capacity measurements from near 0 K. |
| Molar Heat Capacity (Cp) | Data not available in searched literature. | Can be measured using differential scanning calorimetry. |
| Gibbs Energy of Hydration (ΔhydG°) | Determined | The Gibbs energy of hydration at 298.15 K and 0.1 MPa has been determined.[6] Specific values are reported in Plyasunov, A.V., et al. (2006). |
| Antoine Constants | Determined | The Antoine constants for vapor pressure correlation have been determined.[6] Specific values are reported in Plyasunov, A.V., et al. (2006). |
Experimental Protocols for Thermodynamic Property Determination
For researchers requiring precise thermodynamic data for this compound, direct experimental measurement is the most reliable approach. The following sections detail the standard methodologies for determining the key thermodynamic properties.
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°).
Experimental Workflow for Bomb Calorimetry
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb." The bomb is then sealed and pressurized with a surplus of pure oxygen.
-
Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is then ignited electrically.
-
Data Acquisition: The temperature of the water is monitored and recorded at regular intervals as it rises due to the heat released by the combustion. The final, maximum temperature is used to calculate the temperature change (ΔT).
-
Calculation of Enthalpy of Combustion: The total heat released during combustion is calculated using the heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change. After making corrections for the heat of ignition and any side reactions, the standard enthalpy of combustion per mole of this compound is determined.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law. The balanced chemical equation for the combustion of this compound is: C₇H₁₆O₂(l) + 10.5 O₂(g) → 7 CO₂(g) + 8 H₂O(l) The standard enthalpy of formation is calculated as: ΔHf°(C₇H₁₆O₂) = [7 * ΔHf°(CO₂) + 8 * ΔHf°(H₂O)] - ΔHc°(C₇H₁₆O₂)
Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement Procedure: The heat capacity is determined by a three-step process:
-
An initial baseline scan is performed with both the sample and reference pans empty.
-
A scan is run with a standard material (e.g., sapphire) in the sample pan.
-
A final scan is run with the this compound sample in the sample pan.
-
-
Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material at the same temperature.
The absolute standard molar entropy of a substance at a given temperature (typically 298.15 K) is determined by measuring its heat capacity from a temperature close to absolute zero (0 K) up to the desired temperature.
Methodology:
-
Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.
-
Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔHfus) is measured at the melting point (Tm), typically using DSC.
-
Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
-
Calculation of Entropy: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data and adding the entropy changes associated with any phase transitions: S°(298.15 K) = ∫₀Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫Tm298.15 (Cp,liquid/T) dT The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation.
Estimation of Thermodynamic Properties
In the absence of experimental data, thermodynamic properties of aliphatic ethers can be estimated using quantitative structure-property relationship (QSPR) models.[7][8] These methods use molecular descriptors derived from the chemical structure to predict properties like boiling point and enthalpy of vaporization.[7][8] While providing valuable approximations, these estimated values should be used with caution and are not a substitute for experimental data for high-precision applications.
Conclusion
This technical guide has summarized the known physicochemical properties of this compound and highlighted the current gap in publicly available experimental thermodynamic data. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary data for applications in drug development, chemical process design, and fundamental scientific research. The accurate determination of properties such as enthalpy of formation, heat capacity, and entropy is crucial for understanding the chemical behavior and energy landscape of this compound.
References
- 1. Pentane, 1,5-dimethoxy- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 111-89-7 [chemicalbook.com]
- 7. PREDICTION OF PHYSICAL AND THERMODYNAMIC PROPERTIES OF ALIPHATIC ETHERS FROM MOLECULAR STRUCTURES BY MULTIPLE LINEAR REGRESSION | Journal of the Chilean Chemical Society [jcchems.com]
- 8. [PDF] PREDICTION OF PHYSICAL AND THERMODYNAMIC PROPERTIES OF ALIPHATIC ETHERS FROM MOLECULAR STRUCTURES BY MULTIPLE LINEAR REGRESSION | Semantic Scholar [semanticscholar.org]
Conformational Landscape of 1,5-Dimethoxypentane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dimethoxypentane (DMP), a simple diether, serves as a fundamental model for understanding the conformational preferences of more complex polyether chains, which are integral to various fields, including materials science and medicinal chemistry. The conformational flexibility of the C-C-C-C backbone, coupled with the influence of the terminal methoxy (B1213986) groups, gives rise to a complex potential energy surface with multiple local minima. This technical guide provides a comprehensive overview of the conformational analysis of this compound, synthesizing available experimental data and insights from computational studies on homologous 1,n-dimethoxyalkanes. We present a detailed examination of the stable conformers, the methodologies employed for their characterization, and the underlying stereoelectronic effects that govern their relative energies.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern chemical and pharmaceutical research. For flexible molecules like this compound, rotation around single bonds leads to a variety of conformers, each with a distinct energy level. The relative populations of these conformers at equilibrium dictate the macroscopic properties of the substance.
Understanding the conformational behavior of this compound is particularly relevant for its use as a model compound for polyethers. The interplay of steric and electronic effects, such as the gauche effect, in these systems can lead to non-intuitive conformational preferences that have significant implications for their function. This guide will delve into the known conformational features of this compound and its analogues, providing a foundational understanding for researchers working with polyether-containing molecules.
Conformational Isomers of this compound
The conformational landscape of this compound is primarily defined by the dihedral angles of the C-O-C-C, O-C-C-C, and C-C-C-C bonds. The key rotations that determine the overall shape of the molecule are around the three central C-C bonds. Adopting the common nomenclature where 't' denotes a trans conformation (dihedral angle of approximately 180°) and 'g' represents a gauche conformation (dihedral angle of approximately ±60°), we can describe the principal conformers of the pentane (B18724) backbone.
While specific experimental and computational data for the complete conformational profile of this compound in the liquid or gaseous phase are limited in the literature, studies on the homologous series of 1,n-dimethoxyalkanes provide valuable insights. In the crystalline solid state, vibrational spectroscopy has shown that this compound exists in an all-trans (ttt) conformation.[1] This extended conformation minimizes steric hindrance. However, in the liquid and gas phases, a multitude of conformers are expected to coexist in equilibrium.
Based on computational studies of shorter and longer 1,n-dimethoxyalkanes, the following conformers are anticipated to be the most stable for this compound:
-
ttt (trans-trans-trans): The all-extended, lowest energy conformer, expected to be prevalent in non-polar environments.
-
tgt (trans-gauche-trans): A conformer with a single gauche interaction in the central C-C bond.
-
tgg (trans-gauche-gauche): A conformer with two adjacent gauche interactions.
-
gtg (gauche-trans-gauche): A conformer with two gauche interactions separated by a trans bond.
-
ggg (gauche-gauche-gauche): A more compact conformer with three gauche interactions.
The relative energies and populations of these conformers are influenced by a delicate balance of steric repulsion and stabilizing stereoelectronic effects, such as the gauche effect, which can favor gauche arrangements of electronegative substituents.
Quantitative Conformational Data (from Homologous Series)
Due to the lack of specific published data for this compound, the following table summarizes representative calculated conformational energies and dihedral angles for a closely related homologue, 1,4-dimethoxybutane (B78858) (CH₃O(CH₂)₄OCH₃), which illustrates the typical energy differences and geometries. These values are derived from ab initio and density functional theory (DFT) calculations on similar systems.
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C-C-C-C) (degrees) |
| tttt | All-trans | 0.00 | ~180, ~180, ~180 |
| tgtt | One gauche C-C bond | ~0.5 - 0.8 | ~180, ~60, ~180 |
| gtgt | Two gauche C-C bonds | ~1.0 - 1.5 | ~60, ~180, ~60 |
| ttgt | One gauche C-C bond (symmetrical) | ~0.5 - 0.8 | ~180, ~180, ~60 |
| tggt | Two adjacent gauche C-C bonds | ~1.2 - 1.8 | ~180, ~60, ~60 |
Note: The data presented in this table is illustrative and based on computational studies of homologous 1,n-dimethoxyalkanes. The exact values for this compound may vary.
Experimental and Computational Methodologies
The conformational analysis of flexible molecules like this compound relies on a synergistic combination of experimental spectroscopic techniques and theoretical computational methods.
Experimental Protocols
3.1.1. Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy is a powerful tool for identifying the conformational state of molecules, particularly in the solid state where a single conformation often predominates.
-
Methodology:
-
Sample Preparation: For solid-state analysis, the sample is typically cooled to a crystalline state. For liquid-phase analysis, the neat liquid is used.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used to acquire the spectra.
-
Data Acquisition:
-
FTIR: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Raman: The Raman spectrum is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded over a similar spectral range.
-
-
Analysis: The observed vibrational frequencies are compared with those predicted by computational methods for different conformers. The absence of certain bands in the solid-state spectrum compared to the liquid-phase spectrum can indicate the "freezing out" of higher-energy conformers upon crystallization.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed information about the time-averaged conformation of molecules in solution.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to assign all proton and carbon signals and to identify through-space proximities between protons.
-
-
Analysis:
-
Coupling Constants (³JHH): The vicinal proton-proton coupling constants are measured from the ¹H NMR spectrum. These values are related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental coupling constants with those predicted for different conformers, the relative populations of these conformers in solution can be estimated.
-
NOESY: The presence of cross-peaks in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), which can help to distinguish between different folded and extended conformers.
-
-
Computational Protocols
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and to predict the geometries and relative energies of its conformers.
-
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their energies are calculated at a higher level of theory, typically using ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated for each optimized conformer and compared with experimental data.
-
Visualizing Conformational Relationships
The relationships between the different conformers of this compound can be visualized as a network of interconverting states. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.
Conclusion
The conformational analysis of this compound reveals a molecule with a preference for an extended all-trans conformation in the solid state, while existing as a dynamic equilibrium of multiple conformers in the liquid and gaseous phases. Although specific quantitative data for this compound remains an area for further investigation, a comprehensive understanding can be constructed through the lens of studies on homologous 1,n-dimethoxyalkanes. The interplay of steric and stereoelectronic effects governs the relative stabilities of the trans and gauche conformers. A combined approach of experimental spectroscopy (NMR, Raman, IR) and high-level computational chemistry is essential for a thorough characterization of the conformational landscape of this and other flexible polyether systems. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals in drug development and materials science to approach the conformational analysis of complex molecules.
References
Technical Guide: Solubility of 1,5-Dimethoxypentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxypentane (CAS No. 111-89-7), also known as pentamethylene glycol dimethyl ether, is an aliphatic diether.[1][2][3] Its molecular structure, consisting of a five-carbon chain flanked by two methoxy (B1213986) groups, imparts properties that make it a subject of interest as a potential solvent or component in various chemical formulations. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.
Molecular Structure: CH₃O(CH₂)₅OCH₃
Theoretical Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4][5] The key intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. The ether oxygen atoms can also act as hydrogen bond acceptors.[4][6][7]
The solubility of this compound in a given organic solvent can be predicted by comparing their polarities and hydrogen bonding capabilities. As a diether, this compound is expected to be a relatively nonpolar to weakly polar aprotic solvent.
References
- 1. This compound 98 111-89-7 [sigmaaldrich.com]
- 2. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethers | Research Starters | EBSCO Research [ebsco.com]
Commercial Availability and Technical Guide to 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 1,5-dimethoxypentane. Additionally, it outlines a representative synthesis methodology and general purification and quality control protocols relevant to its use in a research and development setting.
Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and other specialized applications. The primary use of this compound is as a specialty solvent or a building block in organic synthesis.
Below is a summary of prominent suppliers and their available product specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Notes |
| TCI America | D2857 / 111-89-7 | >97.0% (GC)[1] | 5g, 25g | For laboratory use only.[2] |
| Wychem | D315 / 111-89-7 | Not specified | Inquiry required | Used in pharmaceutical and electronics applications.[3] |
| Santa Cruz Biotechnology | sc-239108 / 111-89-7 | Not specified | Inquiry required | For research use only.[4] |
| Sigma-Aldrich | 544469 / 111-89-7 | 98% | Discontinued | This product is listed as discontinued, but historical data is available. |
Table 2: Key Technical Specifications of this compound
| Property | Value | Source |
| CAS Number | 111-89-7 | [1][4] |
| Molecular Formula | C₇H₁₆O₂ | [1][4] |
| Molecular Weight | 132.20 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid[1] | TCI |
| Purity (GC) | >97.0%[1] | TCI |
| Boiling Point | 161 °C (lit.) | Sigma-Aldrich |
| Density | 0.843 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.408 (lit.) | Sigma-Aldrich |
| Flash Point | 60 °C (140 °F) - closed cup | Sigma-Aldrich |
| InChI Key | NFCBHIFOKVDBCJ-UHFFFAOYSA-N | [1] |
| SMILES | COCCCCCOC | [1] |
Experimental Protocols
Representative Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general representation and may require optimization.
Reaction:
2 CH₃I + HO(CH₂)₅OH + 2 NaH → CH₃O(CH₂)₅OCH₃ + 2 NaI + 2 H₂
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: A solution of 1,5-pentanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. After the addition is complete, the mixture is stirred at room temperature overnight or gently refluxed for several hours to drive the reaction to completion.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure.
General Purification of Ethers
Ethers are susceptible to peroxide formation upon storage, especially when exposed to air and light. It is crucial to test for and remove peroxides before use, particularly before distillation.
Materials:
-
Potassium iodide (KI) solution or peroxide test strips
-
Acidified ferrous sulfate solution (for peroxide removal)
-
Anhydrous calcium chloride or molecular sieves (for drying)
Procedure:
-
Peroxide Test: A small sample of the ether is shaken with an aqueous solution of potassium iodide. A yellow to brown color indicates the presence of peroxides. Alternatively, commercially available peroxide test strips can be used.
-
Peroxide Removal (if necessary): The ether is shaken with an equal volume of a freshly prepared acidified ferrous sulfate solution. The layers are separated, and the ether is washed with water.
-
Drying: The ether is dried over a suitable drying agent such as anhydrous calcium chloride or molecular sieves.
-
Distillation: For high purity, the ether can be distilled from sodium metal or lithium aluminum hydride to remove residual water and peroxides. Caution: Distillation of ethers containing peroxides can lead to violent explosions.
Quality Control and Analytical Methods
The purity of this compound can be assessed using standard analytical techniques.
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium or Nitrogen.
This method will allow for the determination of the purity of the final product and the identification of any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to identify any structural isomers or impurities.
Visualizations
Sourcing and Quality Control Workflow for this compound
The following diagram illustrates a logical workflow for sourcing and ensuring the quality of this compound for research and development purposes.
Caption: Workflow for Sourcing and Quality Control of this compound.
Hypothetical Synthesis Pathway
The following diagram illustrates the general Williamson ether synthesis reaction for producing this compound from 1,5-pentanediol.
Caption: Williamson Ether Synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: 1,5-Dimethoxypentane and Derivatives as Electrolyte Solvents for Lithium Batteries
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for the electrochemical properties and applications of 1,5-dimethoxypentane as a primary solvent in electrolyte solutions did not yield specific quantitative data or detailed experimental protocols. The following application notes and protocols are therefore based on published research for the closely related fluorinated derivative, fluorinated this compound (FDMP), and other similar ether-based solvents to serve as a representative example and guide for experimental design. The data presented should be considered illustrative for these related compounds and not directly transferable to this compound.
Introduction: Ether-Based Solvents for High-Performance Lithium Batteries
The development of next-generation lithium batteries, particularly lithium metal batteries (LMBs), necessitates innovative electrolyte formulations that can ensure high energy density, long cycle life, and enhanced safety. Ether-based solvents are a promising class of materials due to their inherent reductive stability towards lithium metal. However, their application has been traditionally limited by poor oxidative stability at high voltages.
Recent research has focused on molecular design strategies to overcome these limitations. By modifying the carbon chain length and incorporating fluorine atoms, researchers have synthesized novel ether solvents with improved electrochemical properties. This document provides an overview of the application of fluorinated this compound (FDMP) and related ether solvents in lithium-based electrolytes, offering insights into their performance and detailed protocols for their evaluation.
Data Presentation: Physicochemical and Electrochemical Properties
The following tables summarize the key performance metrics of electrolytes based on fluorinated this compound (FDMP) and other relevant ether solvents as reported in the literature.
Table 1: Physicochemical Properties of Ether Solvents and Electrolytes
| Solvent/Electrolyte | Boiling Point (°C) | Ionic Conductivity (mS cm⁻¹) | Li⁺ Transference Number (t⁺) | Viscosity (cP) | Density (g mL⁻¹) |
| 1 M LiFSI/DME | - | 21.9 | 0.39 | 0.58 | 0.966 |
| 1 M LiFSI/DMB | 135 | 3.8 | 0.45 | 2.7 | 0.951 |
| 1 M LiFSI/FDMB | 150 | 3.5 | 0.48 | 5.0 | 1.25 |
Note: DME (1,2-dimethoxyethane), DMB (1,4-dimethoxybutane), FDMB (fluorinated 1,4-dimethoxybutane). Data extracted from a study on fluorinated ether electrolytes.[1]
Table 2: Electrochemical Performance of Ether-Based Electrolytes
| Electrolyte | Avg. Li Metal CE | Cycles to >99% CE | Oxidative Stability (V) | Li Stripping/Deposition Overpotential (mV) |
| 1 M LiFSI/DME | Unstable | - | - | ~10 |
| 1 M LiFSI/DMB | ~98.8% | >10 | - | ~20 |
| 1 M LiFSI/FDMB | >99% | < 5 | >6.5 | ~40 |
| 1 M LiFSI/FDMP | ~99% | < 2 | >6.5 | - |
Note: CE (Coulombic Efficiency), FDMP (fluorinated this compound). Data extracted from a study on fluorinated ether electrolytes.[1]
Table 3: Full Cell Cycling Performance (Li || NMC)
| Electrolyte | Cathode | Capacity Retention | Average CE |
| 1 M LiFSI/DME | NMC | Rapid failure (<20 cycles) | - |
| 1 M LiFSI/DMB | NMC | ~50 cycles | - |
| 1 M LiFSI/FDMB | NMC | 90% after 420 cycles | >99.98% |
Note: NMC (Nickel Manganese Cobalt Oxide). Data extracted from a study on fluorinated ether electrolytes.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate novel electrolyte solvents like this compound.
Electrolyte Preparation
Objective: To prepare a single-salt, single-solvent electrolyte for electrochemical testing.
Materials:
-
Solvent: this compound (or derivative), battery grade, water content < 20 ppm.
-
Lithium Salt: Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade.
-
Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm.
-
Magnetic stirrer and stir bars.
-
Volumetric flasks and pipettes.
Protocol:
-
Dry all glassware in a vacuum oven at 120°C for at least 12 hours and transfer to the glovebox.
-
Inside the glovebox, measure the required amount of LiFSI salt to prepare a 1 M solution.
-
Add the LiFSI salt to a volumetric flask.
-
Add a small amount of the this compound solvent to dissolve the salt.
-
Once the salt is fully dissolved, add the solvent up to the calibration mark of the flask.
-
Stir the solution for several hours to ensure homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (Li || Cu for CE Measurement)
Objective: To assemble a half-cell to evaluate the Coulombic efficiency of lithium plating/stripping.
Materials:
-
CR2032 coin cell components (casings, spacers, springs).
-
Lithium metal foil (anode).
-
Copper foil (working electrode).
-
Celgard separator.
-
Prepared electrolyte.
-
Crimping machine.
Protocol:
-
Cut the lithium metal and copper foil into discs of the appropriate size (e.g., 15 mm diameter for Li, 16 mm for Cu).
-
Cut the separator into slightly larger discs (e.g., 19 mm).
-
Inside the glovebox, place the copper disc in the center of the negative cell casing.
-
Add a few drops of the electrolyte to wet the surface of the copper.
-
Place the separator on top of the wetted copper foil.
-
Add a few more drops of electrolyte to the separator.
-
Place the lithium metal disc on the separator.
-
Place a spacer and then the spring on top of the lithium.
-
Carefully place the positive cell casing on top.
-
Crimp the cell using a coin cell crimper to ensure a hermetic seal.
Electrochemical Testing
Objective: To evaluate the performance of the prepared electrolyte.
Apparatus:
-
Battery cycler.
-
Electrochemical workstation with potentiostat/galvanostat.
Protocols:
-
Coulombic Efficiency (CE) Measurement:
-
Cycle the assembled Li || Cu cells at a defined current density (e.g., 0.5 mA cm⁻²) and capacity (e.g., 1 mAh cm⁻²).
-
The CE is calculated as the ratio of the charge stripped to the charge plated in each cycle.
-
A high and stable CE over many cycles indicates good performance.
-
-
Oxidative Stability Measurement:
-
Assemble a Li || Stainless Steel (SS) or Li || Aluminum (Al) cell.
-
Perform a linear sweep voltammetry (LSV) scan from the open-circuit voltage to a high potential (e.g., 6.0 V) at a slow scan rate (e.g., 1 mV s⁻¹).
-
The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.
-
-
Ionic Conductivity Measurement:
-
Use a conductivity cell with two blocking electrodes (e.g., stainless steel).
-
Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range.
-
The ionic conductivity is calculated from the bulk resistance obtained from the Nyquist plot.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of novel electrolyte solvents.
Caption: Molecular design principles for advanced ether-based electrolytes.
References
Application Notes and Protocols: 1,5-Dimethoxypentane in Lithium-Sulfur Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles for ether-based electrolytes in lithium-sulfur (Li-S) batteries. As of the latest literature review, specific experimental data for 1,5-dimethoxypentane (DMP) in Li-S battery applications is not widely available. Therefore, the provided information should be considered a foundational guide and a starting point for research and development. All protocols and expected outcomes require experimental validation.
Introduction
Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur.[1] However, their practical application is hindered by several challenges, most notably the "polysulfide shuttle" effect.[2][3] This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity decay.[2][4]
The choice of electrolyte solvent is critical in mitigating the polysulfide shuttle. Ether-based solvents, such as 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL), are commonly used due to their good LiPS solubility, which facilitates the initial redox reactions.[5] However, this high solubility is also the root cause of the shuttle effect.
This document explores the potential application of this compound (DMP), a longer-chain diether, as a co-solvent or primary solvent in Li-S battery electrolytes. The hypothesis is that its longer alkyl chain, compared to DME, may offer a more tailored LiPS solubility, potentially reducing the shuttle effect while maintaining acceptable ionic conductivity.
Projected Physicochemical and Electrochemical Properties
The following table outlines the projected and target properties of a DMP-based electrolyte compared to a standard DME/DOL system. These values are estimations based on known properties of similar ethers and should be experimentally determined.
| Property | Standard Electrolyte (1M LiTFSI in DME/DOL 1:1 v/v) | Projected DMP-Based Electrolyte (1M LiTFSI in DMP/DOL 1:1 v/v) |
| Ionic Conductivity | ~5-10 mS/cm | ~1-5 mS/cm (Potentially lower due to higher viscosity) |
| Viscosity | Low | Moderate (Potentially higher than DME/DOL) |
| LiPS Solubility | High | Moderate to Low (Hypothesized to be lower than DME/DOL) |
| Initial Discharge Capacity | 1000-1400 mAh/g | 900-1200 mAh/g |
| Coulombic Efficiency | 90-98% | >98% (Target) |
| Capacity Retention | ~50-70% after 100 cycles | >80% after 100 cycles (Target) |
Experimental Protocols
Electrolyte Formulation
This protocol describes the preparation of a 1 M LiTFSI electrolyte with a 1:1 volume ratio of this compound (DMP) and 1,3-dioxolane (DOL), with the addition of LiNO₃ as an additive to protect the lithium anode.
Materials:
-
This compound (DMP), battery grade (>99.9%)
-
1,3-Dioxolane (DOL), anhydrous, battery grade (>99.8%)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)
-
Lithium nitrate (B79036) (LiNO₃), anhydrous (>99.9%)
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the solvent mixture by combining equal volumes of DMP and DOL.
-
Slowly add LiTFSI to the solvent mixture while stirring until a final concentration of 1 M is reached.
-
Add LiNO₃ to the solution to achieve a concentration of 0.2 M.
-
Continue stirring the solution for at least 12 hours at room temperature to ensure complete dissolution of the salts.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Cathode Preparation (Sulfur-Carbon Composite)
Materials:
-
Sublimed sulfur
-
Carbon black (e.g., Super P)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
Procedure:
-
Prepare a slurry by mixing 70 wt% sulfur, 20 wt% carbon black, and 10 wt% PVDF binder in NMP.
-
Homogenize the slurry using a planetary mixer or a similar apparatus.
-
Cast the slurry onto aluminum foil using a doctor blade.
-
Dry the coated foil in a vacuum oven at 60°C for 24 hours.
-
Punch out circular cathode discs (e.g., 12 mm diameter) and record their mass. The typical sulfur loading should be between 1.0 and 2.0 mg/cm².
Li-S Coin Cell Assembly (CR2032)
Procedure:
-
Inside an argon-filled glovebox, place the cathode disc at the bottom of a CR2032 coin cell case.
-
Add a separator (e.g., Celgard 2400) on top of the cathode.
-
Apply a controlled amount of the prepared DMP-based electrolyte (e.g., 20 µL per mg of sulfur) onto the separator.
-
Place a lithium metal disc (anode) on top of the wetted separator.
-
Add a spacer disc and a spring.
-
Seal the coin cell using a crimping machine.
-
Let the assembled cell rest for at least 2 hours before electrochemical testing.
Electrochemical Characterization
a. Galvanostatic Cycling:
-
Cycler: Arbin or similar battery testing system.
-
Voltage Window: 1.7 V to 2.8 V vs. Li/Li⁺.
-
C-rate: C/10 for initial cycles, followed by cycling at various rates (e.g., C/5, C/2, 1C). 1C corresponds to a current of 1675 mA per gram of sulfur.
-
Data to Collect: Discharge/charge capacity, coulombic efficiency, and energy efficiency over cycles.
b. Cyclic Voltammetry (CV):
-
Potentiostat: BioLogic or similar.
-
Scan Rate: 0.1 mV/s.
-
Voltage Range: 1.7 V to 2.8 V vs. Li/Li⁺.
-
Purpose: To identify the redox peaks corresponding to the conversion of sulfur and polysulfides.
c. Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 0.1 Hz.
-
AC Amplitude: 5 mV.
-
Purpose: To analyze the interfacial resistance and charge transfer kinetics before and after cycling.
Visualizations
Caption: Experimental workflow for Li-S battery fabrication and testing.
References
Application Notes and Protocols: The Potential Role of 1,5-Dimethoxypentane as a Co-solvent in Battery Research
Disclaimer: Extensive literature searches for the specific application of 1,5-dimethoxypentane as a co-solvent in battery research did not yield detailed experimental protocols or quantitative performance data. The following application notes and protocols are therefore based on published research for structurally similar ether-based solvents, such as glymes (oligoethers), to provide a representative guide for experimental design. The data presented is illustrative and should not be considered as experimentally verified for this compound.
Introduction: The Emerging Role of Ether Co-solvents in Advanced Batteries
Ether-based solvents are a promising class of electrolytes for next-generation lithium batteries, including lithium-metal and lithium-sulfur batteries.[1] Their key advantages over traditional carbonate-based electrolytes include better stability with lithium metal anodes and, in some cases, higher ionic conductivity at low temperatures.[2] The molecular structure of ethers, particularly the presence of ether oxygens, allows for effective solvation of lithium ions, which is crucial for their transport within the battery.
Longer-chain ethers, or glymes, have been shown to influence the formation of the solid electrolyte interphase (SEI), a critical layer that forms on the anode surface and dictates battery performance and safety.[3] Research suggests that longer glyme chains can lead to a more homogeneous SEI, which in turn promotes more uniform lithium deposition and dissolution, mitigating the formation of dendrites that can lead to short circuits.[3] It is hypothesized that this compound, as a longer-chain diether, may offer similar benefits.
Potential Applications and Advantages of this compound
Based on the behavior of analogous long-chain ethers, this compound could potentially be investigated for the following applications in battery research:
-
Co-solvent in Lithium-Metal Batteries: To improve the stability of the lithium metal anode and suppress dendrite growth.
-
Electrolyte Component in High-Voltage Lithium-Ion Batteries: To enhance the oxidative stability of the electrolyte at the cathode interface.
-
Solvent for Lithium-Sulfur Batteries: To potentially mitigate the polysulfide shuttle effect, a common failure mechanism in these systems.
Data Presentation: Illustrative Physicochemical and Electrochemical Properties
The following tables present illustrative data for a hypothetical electrolyte containing this compound as a co-solvent, based on typical values for other ether-based electrolytes. This data is for demonstrative purposes only.
Table 1: Physicochemical Properties of a Hypothetical 1M LiTFSI in EC/DMC/DMP (1:1:3 by vol.) Electrolyte
| Property | Value (at 25°C) |
| Ionic Conductivity | ~1 - 5 mS/cm |
| Viscosity | ~5 - 15 cP |
| Density | ~1.1 - 1.3 g/cm³ |
| Boiling Point | > 150°C |
Table 2: Illustrative Electrochemical Performance in a Li || NMC811 Coin Cell
| Metric | Value |
| First Cycle Coulombic Efficiency | ~85 - 92% |
| Capacity Retention after 100 cycles at C/3 | ~80 - 90% |
| Average Coulombic Efficiency (after 10 cycles) | > 99.5% |
| Electrochemical Stability Window | ~4.3 V vs. Li/Li⁺ |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the performance of an electrolyte containing this compound.
Protocol 1: Electrolyte Preparation
-
Materials:
-
Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI) - battery grade
-
Carbonate co-solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC)) - battery grade
-
This compound (DMP) - anhydrous, battery grade
-
Anhydrous argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
-
Procedure:
-
Inside the glovebox, accurately weigh the desired amount of lithium salt.
-
In a separate container, prepare the solvent mixture by volumetric or gravimetric measurement of EC, DMC, and DMP.
-
Slowly add the lithium salt to the solvent mixture while stirring with a magnetic stir bar until the salt is completely dissolved.
-
Allow the electrolyte to rest for several hours to ensure homogeneity.
-
Store the electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Coin Cell Assembly (Li || NMC811 as an example)
-
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, springs)
-
NMC811 cathode, coated on aluminum foil
-
Lithium metal foil anode
-
Celgard separator
-
Prepared electrolyte
-
Coin cell crimper
-
-
Procedure (inside an argon-filled glovebox):
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few drops of electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Place a spacer and a spring on top of the anode.
-
Place the gasket and the top casing.
-
Crimp the coin cell using a coin cell crimper to the appropriate pressure.
-
Allow the cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the components.
-
Protocol 3: Electrochemical Measurements
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Cell Configuration: Three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Procedure: Scan the potential of the working electrode at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to the desired upper and lower voltage limits.
-
-
Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, including capacity retention and coulombic efficiency.
-
Cell Configuration: Two-electrode coin cell.
-
Procedure: Charge and discharge the cell at a constant current (e.g., C/10 for formation cycles, C/3 for subsequent cycles) between defined voltage limits (e.g., 3.0 V and 4.3 V for NMC811).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the interfacial resistance and ionic conductivity of the electrolyte.
-
Cell Configuration: Two-electrode coin cell.
-
Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific state of charge.
-
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the evaluation of a new co-solvent in battery research.
Caption: Generalized experimental workflow for evaluating a new electrolyte co-solvent.
Caption: Conceptual diagram of SEI formation on a lithium metal anode.
References
Application Notes and Protocols for the Exploration of 1,5-Dimethoxypentane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility. The choice of solvent is critical to the success of a Grignard reaction, with ethers being the most common choice due to their ability to solvate and stabilize the organomagnesium halide reagent. While diethyl ether and tetrahydrofuran (B95107) (THF) are the conventional solvents, there is a continuous search for alternatives with improved safety profiles, higher boiling points, and unique solvation properties.
This document explores the potential application of 1,5-dimethoxypentane as a solvent in Grignard reactions. As an aliphatic diether, it shares structural similarities with glymes (glycol diethers), which are known to be effective solvents for various organometallic reactions.[1][2] Due to the current lack of specific published data on the use of this compound in this context, these notes provide a theoretical framework, comparative data on physical properties, and generalized experimental protocols to guide researchers in exploring its viability.
Theoretical Assessment of this compound as a Grignard Solvent
This compound possesses several characteristics that suggest its potential as a solvent for Grignard reactions:
-
Aprotic Nature: Like other ethers, this compound is an aprotic solvent, a fundamental requirement to prevent the quenching of the highly basic Grignard reagent.[3]
-
Solvation Capability: The presence of two ether oxygens allows for the potential chelation and stabilization of the magnesium center in the Grignard reagent, similar to the action of glymes.[1] This can be crucial for both the formation and reactivity of the reagent.[4]
-
Higher Boiling Point: With a boiling point of 161 °C, this compound allows for a wider range of reaction temperatures compared to diethyl ether (34.6 °C) and THF (66 °C).[5] This can be advantageous for reactions involving less reactive halides that require heating to initiate.
-
Potential Safety Advantages: The higher flash point of this compound (60 °C) compared to diethyl ether (-45 °C) and THF (-14.5 °C) suggests a reduced fire hazard.[5]
Data Presentation: Comparative Physical Properties of Ethereal Solvents
The selection of a solvent for a Grignard reaction is heavily influenced by its physical properties. The following table provides a comparison of this compound with commonly used Grignard solvents.
| Property | This compound | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| CAS Number | 111-89-7[5] | 60-29-7 | 109-99-9 |
| Molecular Formula | C₇H₁₆O₂[5] | C₄H₁₀O | C₄H₈O |
| Molecular Weight ( g/mol ) | 132.20[5] | 74.12 | 72.11 |
| Boiling Point (°C) | 161[5] | 34.6 | 66 |
| Density (g/mL at 25 °C) | 0.843[5] | 0.713 | 0.889 |
| Flash Point (°C) | 60[5] | -45 | -14.5 |
Experimental Protocols
The following are generalized protocols for conducting a Grignard reaction. These should be adapted and optimized by researchers exploring the use of this compound as a solvent.
Protocol 1: Preparation of a Grignard Reagent (General Procedure)
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene, 1-bromobutane)
-
This compound (anhydrous)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a nitrogen atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed. Allow the flask to cool.
-
Initial Solvent Addition: Add a small amount of anhydrous this compound to cover the magnesium turnings.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of the organic halide in anhydrous this compound. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask may be cooled in an ice bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure the reaction goes to completion. The formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a cloudy, greyish solution.
Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound (General Procedure)
Materials:
-
Prepared Grignard reagent in this compound
-
Carbonyl compound (e.g., benzaldehyde, acetone)
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Cool the prepared Grignard reagent solution in an ice bath.
-
Addition of Electrophile: Dissolve the carbonyl compound in anhydrous this compound and add it dropwise to the stirred Grignard solution at a rate that maintains a controlled temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
-
Quenching: Carefully and slowly add the saturated aqueous NH₄Cl solution or dilute HCl to the reaction mixture with vigorous stirring to quench the reaction and dissolve the magnesium salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can then be purified by standard methods such as distillation or chromatography.
Mandatory Visualizations
Caption: General experimental workflow for a Grignard reaction.
Caption: Logical relationships for considering a novel Grignard solvent.
Conclusion and Future Outlook
While this compound is not a conventionally documented solvent for Grignard reactions, its physical and chemical properties suggest it is a plausible candidate that warrants investigation. Its higher boiling point and potential safety advantages over traditional ethereal solvents make it an attractive alternative for specific applications. The protocols and data presented here serve as a foundational guide for researchers to systematically evaluate the performance of this compound in the formation and subsequent reactions of Grignard reagents. Further research is necessary to determine its efficacy, scope, and any unique reactivity it may impart. Comparative studies on reaction yields, rates, and by-product formation versus traditional solvents will be crucial in establishing its role in modern organic synthesis.
References
- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 1,5-Dimethoxypentane in Organometallic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxypentane, an aliphatic diether, presents itself as a potential, albeit lesser-explored, medium for a variety of organometallic reactions. Its structural similarity to more common ethereal solvents, such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), suggests its utility in reactions where solvent coordination to the metal center is crucial for reagent stability and reactivity. The two ether functionalities, separated by a flexible pentyl chain, allow it to act as a bidentate chelating agent for metal ions, potentially influencing the reactivity and selectivity of organometallic species.
These application notes provide an overview of the physicochemical properties of this compound, explore its potential applications in organometallic chemistry by drawing parallels with related glyme-type solvents, and offer generalized protocols for key reactions where it could be employed as a solvent.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application in chemical synthesis. The following table summarizes the key properties of this compound in comparison to other commonly used ethereal solvents in organometallic chemistry.
| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether | 1,2-Dimethoxyethane (DME) |
| CAS Number | 111-89-7 | 109-99-9 | 60-29-7 | 110-71-4 |
| Molecular Formula | C₇H₁₆O₂ | C₄H₈O | C₄H₁₀O | C₄H₁₀O₂ |
| Molecular Weight | 132.20 g/mol | 72.11 g/mol | 74.12 g/mol | 90.12 g/mol |
| Boiling Point | 161 °C | 66 °C | 34.6 °C | 85 °C |
| Density | 0.843 g/mL at 25 °C | 0.889 g/mL at 20 °C | 0.713 g/mL at 20 °C | 0.867 g/mL at 20 °C |
| Flash Point | 60 °C | -14 °C | -45 °C | -2 °C |
| Purity | >97.0% (GC) | Varies | Varies | Varies |
Potential Applications in Organometallic Chemistry
While specific literature on the extensive use of this compound in organometallic reactions is limited, its properties suggest potential applications in several areas:
-
Grignard and Organolithium Reactions: The Lewis basicity of the ether oxygens can stabilize Grignard and organolithium reagents, similar to THF and diethyl ether.[1] Its higher boiling point could be advantageous for reactions requiring elevated temperatures.
-
Anionic Polymerization: Glymes are known to be effective solvents for anionic polymerization, as they can solvate the counter-ion and promote the propagation of the living polymer chain.[2][3][4] The chelating ability of this compound could influence the stereochemistry of the resulting polymer.
-
Metalation Reactions: Directed ortho-metalation and other deprotonation reactions using organolithium bases often benefit from coordinating solvents that can break up organolithium aggregates and enhance their basicity.[5][6]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The solvent can play a crucial role in the solubility of reagents and catalysts, as well as in the stabilization of catalytic intermediates in cross-coupling reactions.[7][8] The higher boiling point of this compound may be beneficial for reactions that are sluggish at lower temperatures.
-
Organozinc Chemistry: The formation and reactivity of organozinc reagents are highly solvent-dependent.[9][10] Ethereal solvents are commonly used, and the coordinating ability of this compound could be beneficial in these transformations.
Experimental Protocols
The following are generalized protocols for common organometallic reactions where this compound could be explored as a solvent. Researchers should optimize reaction conditions for their specific substrates and reagents.
Protocol 1: Preparation of a Grignard Reagent
Objective: To prepare a Grignard reagent from an organic halide and magnesium metal using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
This compound (anhydrous)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small portion of the organic halide dissolved in anhydrous this compound via the dropping funnel.
-
If the reaction does not initiate (disappearance of the iodine color and gentle bubbling), gently warm the flask.
-
Once the reaction has started, add the remaining solution of the organic halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used in subsequent reactions.
Protocol 2: Deprotonation using an Organolithium Reagent
Objective: To perform a deprotonation reaction using an organolithium reagent in this compound.
Materials:
-
Substrate to be deprotonated
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
This compound (anhydrous)
-
Schlenk flask with a magnetic stir bar and nitrogen inlet
-
Syringes for transfer of reagents
Procedure:
-
Dry the Schlenk flask under vacuum and backfill with dry nitrogen.
-
Dissolve the substrate in anhydrous this compound.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the organolithium reagent dropwise via syringe while maintaining the temperature.
-
Stir the reaction mixture for the desired amount of time to ensure complete deprotonation.
-
The resulting lithiated species can then be quenched with an appropriate electrophile.
Data Presentation
When evaluating this compound as a solvent for a specific organometallic reaction, it is crucial to systematically collect and compare data against established solvent systems. The following table provides a template for presenting such comparative data.
| Solvent | Reaction Time (h) | Temperature (°C) | Product Yield (%) | By-product Formation (%) | Notes |
| This compound | |||||
| THF | |||||
| Diethyl Ether | |||||
| DME |
Visualizations
Diagram 1: General Workflow for Organometallic Reactions
Caption: A generalized experimental workflow for conducting organometallic reactions.
Diagram 2: Solvent Effects on Organometallic Reactivity
Caption: Logical relationships illustrating how solvent properties can influence reaction outcomes.
Diagram 3: Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent.
References
- 1. Adamantylidenecarbene: Photochemical Generation, Trapping, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis [organic-chemistry.org]
- 10. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 1,5-Dimethoxypentane as a Green Solvent Alternative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principles of green chemistry are increasingly guiding the selection of solvents in research and industrial applications to minimize environmental impact and enhance safety. An ideal green solvent should be derived from renewable resources, be biodegradable, have low toxicity, and exhibit high performance in various chemical processes. This document explores the potential of 1,5-dimethoxypentane as a green solvent alternative. While comprehensive data on its "green" profile and specific applications are currently limited in publicly available literature, this document compiles the existing information on its physicochemical properties and provides a framework for its evaluation.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for considering its potential applications and for designing safe handling and experimental protocols.
| Property | Value | References |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| CAS Number | 111-89-7 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 161 °C | |
| Density | 0.843 g/mL at 25 °C | |
| Flash Point | 60 °C (closed cup) | |
| Purity | >97.0% (GC) | [1] |
Safety and Handling
According to available safety data, this compound is classified as a flammable liquid. Standard laboratory safety precautions for handling flammable liquids should be strictly followed. This includes working in a well-ventilated area, avoiding ignition sources, and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
Current Status of "Green" Evaluation
A thorough investigation of scientific databases and patent literature reveals a significant gap in the comprehensive evaluation of this compound as a green solvent. Key areas where data is lacking include:
-
Biodegradability: No studies on the biodegradation of this compound in various environmental compartments were found.
-
Life Cycle Assessment (LCA): A life cycle assessment, which is crucial for quantifying the environmental footprint from production to disposal, has not been published.
-
Renewable Feedstock Potential: Information on whether this compound can be synthesized from renewable resources is not available.
The absence of this critical data makes it challenging to definitively classify this compound as a green solvent.
Potential Applications and Rationale for Investigation
Despite the lack of specific green chemistry data, the properties of this compound suggest it could be a candidate for further investigation as a replacement for certain conventional solvents. As an aliphatic diether, it may offer a different solvency profile compared to more common ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. Its relatively high boiling point could be advantageous in reactions requiring elevated temperatures, as it would reduce solvent loss through evaporation.
Potential areas of investigation could include its use as a solvent in:
-
Organic Synthesis: Particularly in reactions where aprotic, moderately polar solvents are required. Its ether linkages could potentially coordinate with cations, which might be beneficial in certain organometallic reactions.
-
Extractions: Its solvency for a range of organic compounds could make it a candidate for extraction processes, although its miscibility with water would need to be considered.
-
Formulations: It has been mentioned in patents as a component in solvent formulations, suggesting a potential role in coatings, inks, or cleaning agents.[4][5][6][7]
Proposed Experimental Protocols for Evaluation
To address the current knowledge gaps and systematically evaluate this compound as a green solvent, the following experimental protocols are proposed.
Protocol 1: Determination of Solvent Performance in a Model Organic Reaction
Objective: To assess the performance of this compound as a solvent in a well-characterized organic reaction and compare it to a conventional solvent.
Model Reaction: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (test solvent)
-
Toluene or 1,4-Dioxane (benchmark solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Set up two parallel reactions under an inert atmosphere (e.g., nitrogen or argon).
-
In reaction vessel 1, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2 mmol) in this compound (5 mL).
-
In reaction vessel 2, set up an identical reaction using the benchmark solvent (toluene or 1,4-dioxane) instead of this compound.
-
Heat both reaction mixtures to a consistent temperature (e.g., 80 °C) and monitor the reaction progress over time using thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots at regular intervals.
-
After the reaction is complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature.
-
Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR spectroscopy to determine the yield and purity of the desired biphenyl (B1667301) product.
Data Analysis:
-
Compare the reaction kinetics (rate of product formation) in both solvents.
-
Compare the final product yield and purity.
-
Note any differences in catalyst stability or side product formation.
Protocol 2: Evaluation of Extraction Efficiency
Objective: To determine the efficiency of this compound in a liquid-liquid extraction process.
Model System: Extraction of a target analyte from an aqueous solution.
Materials:
-
Aqueous solution of a model analyte with moderate polarity (e.g., caffeine (B1668208) or a flavonoid standard) of a known concentration.
-
This compound (test solvent)
-
Dichloromethane or ethyl acetate (B1210297) (benchmark solvent)
-
Separatory funnels
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Prepare a stock solution of the model analyte in water.
-
In a separatory funnel, place a known volume (e.g., 20 mL) of the aqueous analyte solution.
-
Add an equal volume of this compound.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, note its stability.
-
Carefully separate the aqueous and organic layers.
-
Repeat the extraction of the aqueous layer with two fresh portions of this compound.
-
Combine the organic extracts.
-
Repeat the entire extraction procedure using the benchmark solvent.
-
Analyze the concentration of the analyte remaining in the aqueous phase and the concentration in the combined organic extracts for both solvent systems using an appropriate analytical technique (UV-Vis or HPLC).
Data Analysis:
-
Calculate the partition coefficient (K) for the analyte in both solvent systems.
-
Calculate the overall extraction efficiency for both solvents.
-
Compare the tendency for emulsion formation.
Visualizing the Path Forward: A Workflow for Green Solvent Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a candidate solvent like this compound.
Caption: A workflow for the systematic evaluation of a potential green solvent.
Conclusion and Future Outlook
Currently, there is insufficient data to fully endorse or dismiss this compound as a green solvent alternative. While its basic physicochemical properties are known, a comprehensive assessment of its environmental impact and performance in a wide range of applications is necessary. The proposed experimental protocols provide a starting point for researchers to systematically evaluate this and other potential green solvents. Future research should focus on obtaining crucial data on biodegradability, ecotoxicity, and life cycle assessment. Collaborative efforts between academia and industry will be vital in generating the necessary information to expand the toolbox of truly sustainable solvents for chemical synthesis and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | Call Wychem 01440 820338 [wychem.com]
- 4. US8961680B2 - Solvent formulations - Google Patents [patents.google.com]
- 5. US5723509A - Azeotrope-like compositions of dimethoxymethane, cyclopentane and 2-methyl pentane and the use thereof in the production of foams - Google Patents [patents.google.com]
- 6. US6673157B1 - Methods for stripping paint with DMSO containing compositions - Google Patents [patents.google.com]
- 7. WO2019069209A1 - Solvent compounds for use as coalescents - Google Patents [patents.google.com]
Application Notes and Protocols for the Potential Use of 1,5-Dimethoxypentane in Polymer Synthesis
Disclaimer: The following application notes and protocols are based on the chemical properties of 1,5-dimethoxypentane and its potential, hypothetical applications in polymer synthesis. A comprehensive literature search did not yield specific examples or quantitative data for the use of this compound in polymerization. The information presented here is intended to guide researchers in exploring its potential uses and should be adapted and validated experimentally.
Introduction
Potential Application 1: Aprotic Polar Solvent in Anionic Polymerization
Ethers are commonly used as solvents in anionic polymerization because they can solvate the metal counter-ion of the initiator, leading to a "looser" ion pair and a more reactive propagating chain end.[2] The diether structure of this compound suggests it could be an effective solvent for such reactions.
Experimental Protocol: Anionic Polymerization of Styrene (B11656) with this compound as Solvent
Objective: To evaluate this compound as a solvent for the anionic polymerization of styrene initiated by n-butyllithium (n-BuLi) and to characterize the resulting polystyrene.
Materials:
-
This compound (DMP), dried over sodium/benzophenone ketyl until a persistent blue or purple color is obtained.
-
Styrene, purified by washing with aqueous NaOH, drying over CaCl₂, and vacuum distillation from CaH₂.
-
n-Butyllithium (n-BuLi) in hexane, standardized by titration.
-
Methanol, anhydrous.
-
Argon or Nitrogen, high purity.
Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas (Argon or Nitrogen).
-
Introduce 100 mL of freshly distilled, dry this compound into the reactor via a cannula.
-
Add 10 mL (0.087 mol) of purified styrene to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the polymerization by adding a calculated amount of n-BuLi solution (e.g., 0.1 mmol for a target molecular weight of ~9000 g/mol ) dropwise via syringe. The appearance of a characteristic orange-red color indicates the formation of the polystyryl anion.
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polystyrene, wash with methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterize the polymer for its molecular weight (Mₙ), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and microstructure using ¹H NMR spectroscopy.
Illustrative Workflow:
Caption: Workflow for Anionic Polymerization.
Potential Application 2: Chain Transfer Agent in Radical Polymerization
Experimental Protocol: Radical Polymerization of Methyl Methacrylate (B99206) with this compound as a Potential Chain Transfer Agent
Objective: To investigate the effect of this compound on the molecular weight of poly(methyl methacrylate) (PMMA) synthesized by free radical polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
This compound (DMP), purified.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Toluene, anhydrous.
-
Methanol.
Procedure:
-
Prepare a series of reaction tubes. To each tube, add 10 mL of toluene, 2 mL (0.0187 mol) of MMA, and 0.02 g (0.12 mmol) of AIBN.
-
Add varying amounts of this compound to each tube (e.g., 0 mL, 0.5 mL, 1 mL, 2 mL).
-
Degas the solutions by three freeze-pump-thaw cycles.
-
Seal the tubes under vacuum or inert atmosphere and place them in a constant temperature bath at 60°C for a specified time (e.g., 6 hours).
-
Cool the tubes to stop the reaction.
-
Precipitate the polymers by pouring the contents of each tube into an excess of methanol.
-
Filter, wash with methanol, and dry the PMMA samples to a constant weight.
-
Determine the molecular weight (Mₙ) and PDI of each polymer sample using GPC.
-
Plot 1/Mₙ versus the ratio of [DMP]/[MMA] to determine the chain transfer constant (Cₛ) if a linear relationship is observed.
Illustrative Mechanism:
Caption: Mechanism of Chain Transfer.
Data Presentation
The following tables present hypothetical data to illustrate how the results from the above experiments could be summarized.
Table 1: Hypothetical Results for Anionic Polymerization of Styrene in this compound
| Entry | Initiator (mmol) | Target Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 0.10 | 9,000 | 9,200 | 1.05 |
| 2 | 0.05 | 18,000 | 17,500 | 1.06 |
| 3 | 0.02 | 45,000 | 43,800 | 1.08 |
Table 2: Hypothetical Results for Radical Polymerization of MMA with this compound (DMP)
| Entry | [DMP]/[MMA] | Polymer Yield (%) | Mₙ ( g/mol ) | PDI |
| 1 | 0 | 75 | 150,000 | 2.1 |
| 2 | 0.05 | 73 | 125,000 | 2.0 |
| 3 | 0.10 | 74 | 105,000 | 1.9 |
| 4 | 0.20 | 72 | 80,000 | 1.8 |
Conclusion
While there is currently no specific literature on the use of this compound in polymer synthesis, its chemical structure as a diether suggests plausible applications as a solvent in anionic polymerization or as a chain transfer agent in radical polymerization. The provided hypothetical protocols and illustrative data offer a starting point for researchers to investigate these possibilities. Experimental validation is crucial to determine the efficacy of this compound in these roles and to fully characterize its impact on polymerization kinetics and final polymer properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Kinetics of anionic polymerization of styrene in binary mixtures of dimethoxyethane and benzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Application Notes and Protocols for Determining the Electrochemical Stability Window of 1,5-Dimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Electrochemical Stability Window
The electrochemical stability window (ESW) is a critical parameter for electrolytes used in a variety of electrochemical applications, from energy storage devices like lithium-ion batteries to specialized electrochemical sensors used in drug development and analysis. The ESW defines the voltage range within which the electrolyte remains stable and does not undergo oxidative or reductive decomposition. A wider ESW is generally desirable as it allows for a larger operating voltage, leading to higher energy densities in batteries and a broader range of detectable analytes in sensing applications.
1,5-Dimethoxypentane, a linear ether, presents potential as a non-traditional electrolyte solvent due to its chemical stability and solvating properties. Understanding its electrochemical stability is paramount for its application. The ESW is determined by the anodic and cathodic limits. The anodic limit is the potential at which the electrolyte begins to oxidize at the positive electrode (cathode), while the cathodic limit is the potential at which it is reduced at the negative electrode (anode). These limits are not intrinsic properties of the solvent alone but are influenced by the choice of salt, salt concentration, and the electrode materials used.
Electrochemical Stability of Ether-Based Electrolytes: A Comparative Overview
For context, the following table summarizes the electrochemical stability of several ether-based electrolyte systems.
| Electrolyte System (Solvent + Salt) | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |
| [Li(G1)₂][TFSA] (Diglyme) | ~4.3 | Not specified | [3] |
| [Li(G3)₁][TFSA] (Triglyme) | ~4.5 | Not specified | [3] |
| Tetraethylene glycol dimethyl ether (TEGDME) based | ~4.4 | ~0 | [4][5] |
| 1M LiFSI in Fluorinated this compound (FDMP) | >6.5 | Not specified | [6] |
Note: The electrochemical stability window is highly dependent on the experimental conditions, including the electrode materials, salt concentration, and the cutoff current density used to define the limits.
Experimental Protocol: Determination of the Electrochemical Stability Window
The most common and reliable method for determining the ESW of an electrolyte is through voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[7] This protocol outlines a standard procedure using a three-electrode setup.
Materials and Equipment
-
Electrolyte Preparation:
-
This compound (high purity, low water content)
-
Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI - dried under vacuum)
-
Glovebox with an inert atmosphere (e.g., Argon)
-
-
Electrochemical Cell Components:
-
Three-electrode electrochemical cell (e.g., coin cell, Swagelok-type cell)
-
Working Electrode (WE): Inert material such as platinum (Pt), glassy carbon (GC), or stainless steel (SS). For more accurate results relevant to battery applications, a composite electrode containing conductive carbon can be used.[8]
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
Separator (e.g., glass fiber, Celgard)
-
-
Instrumentation:
-
Potentiostat/Galvanostat with data acquisition software.
-
Experimental Procedure
-
Electrolyte Preparation (inside a glovebox):
-
Dry the this compound over molecular sieves to minimize water content.
-
Prepare the desired electrolyte solution by dissolving the chosen lithium salt in this compound to the target concentration (e.g., 1.0 M). Stir until the salt is fully dissolved.
-
-
Electrochemical Cell Assembly (inside a glovebox):
-
Assemble the three-electrode cell in the following order:
-
Place the counter electrode (lithium foil) at the bottom of the cell.
-
Add a few drops of the prepared electrolyte to wet the lithium surface.
-
Place the separator on top of the counter electrode.
-
Add a sufficient amount of electrolyte to saturate the separator.
-
Carefully place the working electrode on top of the separator.
-
Place the reference electrode (a small strip of lithium foil) in contact with the separator, ensuring it does not touch the working or counter electrodes.
-
Seal the cell.
-
-
-
Electrochemical Measurement (using a potentiostat):
-
Connect the working, counter, and reference electrodes to the potentiostat.
-
Allow the cell to rest for a period (e.g., 1 hour) to reach a stable open-circuit voltage (OCV).
-
Anodic Stability (Oxidation Limit) Measurement using LSV:
-
Scan the potential from the OCV to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).
-
Use a slow scan rate, typically between 0.1 and 1.0 mV/s, to approximate steady-state conditions.[4][5]
-
Record the current response as a function of the applied potential.
-
The potential at which a significant and sharp increase in current is observed is defined as the anodic stability limit. A cutoff current density (e.g., 0.01 - 0.1 mA/cm²) is often used to determine this point.
-
-
Cathodic Stability (Reduction Limit) Measurement using LSV:
-
In a freshly prepared cell, scan the potential from the OCV to a negative potential (e.g., -1.0 V vs. Li/Li⁺).
-
Use a slow scan rate (e.g., 0.1 - 1.0 mV/s).
-
Record the current response. The potential at which a sharp increase in cathodic current occurs (prior to lithium plating if a non-lithium working electrode is used) indicates the reductive decomposition of the electrolyte.
-
-
Cyclic Voltammetry (CV) for overall stability:
-
Perform a cyclic scan starting from the OCV, first towards the anodic limit and then reversing to the cathodic limit, and finally returning to the OCV.
-
Multiple cycles can be run to observe the evolution of the stability.
-
-
Data Analysis and Interpretation
The electrochemical stability window is the potential difference between the anodic and cathodic limits. When plotting the current density versus the potential, these limits are identified as the points where the current begins to increase exponentially, indicating the onset of electrolyte decomposition.
Visualizations
Caption: Workflow for determining the electrochemical stability window.
Caption: Logical relationship for determining stability limits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sfera.unife.it [sfera.unife.it]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes [frontiersin.org]
Application Notes and Protocols for the Use of 1,5-Dimethoxypentane in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxypentane (DMP), an aliphatic diether, presents potential as a solvent or co-solvent in electrolyte formulations for electrochemical studies, particularly in the development of next-generation lithium batteries. Its molecular structure, featuring two methoxy (B1213986) groups separated by a five-carbon chain, suggests it may offer a favorable combination of ionic conductivity and electrochemical stability. Ethers like DMP are of interest due to their ability to solvate lithium ions and their generally lower volatility and flammability compared to conventional carbonate-based electrolytes.
This document provides a detailed protocol for the preparation and electrochemical characterization of this compound-based electrolytes. Due to the limited availability of specific experimental data for this compound in the public domain, this protocol also includes comparative data from structurally similar non-fluorinated ether-based electrolytes to provide a baseline for expected performance.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, safety considerations, and the preparation of electrolyte solutions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [1][2][3] |
| CAS Number | 111-89-7 | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.843 g/mL at 25 °C | |
| Boiling Point | 161 °C | |
| Refractive Index | n20/D 1.408 | |
| Flash Point | 60 °C (closed cup) |
Experimental Protocols
The following protocols outline the necessary steps for preparing and evaluating a this compound-based electrolyte. These procedures should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and oxygen, which can significantly affect electrochemical performance.
Electrolyte Preparation
Objective: To prepare a 1 M Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound electrolyte. LiTFSI is a common salt used in ether-based electrolytes due to its good solubility and thermal stability.
Materials and Equipment:
-
This compound (DMP), battery grade or distilled to remove impurities.
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum.
-
Anhydrous solvent (e.g., acetonitrile) for rinsing.
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Magnetic stirrer and stir bars.
-
Glass vials with airtight caps.
Procedure:
-
Solvent Purification: Dry the this compound over molecular sieves (3Å) for at least 24 hours inside the glovebox to remove residual water.
-
Salt Drying: Dry the LiTFSI salt under vacuum at a temperature between 100-120 °C for at least 24 hours to remove any moisture.
-
Electrolyte Formulation:
-
Inside the glovebox, weigh the required amount of dried LiTFSI to prepare a 1 M solution. For example, to prepare 10 mL of 1 M LiTFSI in DMP, you would need 2.871 g of LiTFSI (molar mass = 287.09 g/mol ).
-
Transfer the weighed LiTFSI to a volumetric flask.
-
Add a small amount of the dried this compound to the flask and dissolve the salt with the aid of a magnetic stirrer.
-
Once the salt is fully dissolved, add this compound to the mark to achieve the final volume.
-
Transfer the prepared electrolyte to a clean, dry glass vial and seal it tightly.
-
-
Storage: Store the electrolyte inside the glovebox. It is recommended to let the electrolyte sit for several hours before use to ensure homogeneity.
Electrochemical Characterization
The following are standard electrochemical tests to evaluate the performance of the newly prepared electrolyte.
Objective: To determine the ionic conductivity of the 1 M LiTFSI in DMP electrolyte at various temperatures.
Materials and Equipment:
-
Prepared 1 M LiTFSI in DMP electrolyte.
-
Conductivity cell (e.g., a Swagelok-type cell with two stainless steel blocking electrodes).
-
Separator (e.g., Celgard 2325).
-
Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability.
-
Temperature-controlled chamber.
Procedure:
-
Cell Assembly: Inside the glovebox, assemble the conductivity cell by sandwiching a separator soaked in the electrolyte between two stainless steel electrodes.
-
EIS Measurement:
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Connect the cell to the potentiostat.
-
Perform an EIS measurement over a frequency range of typically 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
-
Data Analysis:
-
Determine the bulk resistance (R_b) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (R_b * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.
-
-
Temperature Dependence: Repeat the measurement at different temperatures (e.g., from 20 °C to 60 °C) to understand the temperature dependence of the ionic conductivity.
Objective: To determine the voltage range over which the electrolyte is stable.
Materials and Equipment:
-
Prepared 1 M LiTFSI in DMP electrolyte.
-
Three-electrode cell setup (e.g., a coin cell or a custom-built cell).
-
Working electrode (e.g., glassy carbon or platinum).
-
Counter and reference electrodes (e.g., lithium metal).
-
Potentiostat with linear sweep voltammetry (LSV) or cyclic voltammetry (CV) capability.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox with the working, counter, and reference electrodes immersed in the electrolyte.
-
Anodic Stability (Oxidative Limit):
-
Perform LSV by scanning the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The potential at which a significant increase in current is observed is considered the anodic stability limit.
-
-
Cathodic Stability (Reductive Limit):
-
Perform LSV by scanning the potential of the working electrode from the OCP to a negative potential (e.g., -1 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The potential at which a significant increase in current due to electrolyte reduction is observed is considered the cathodic stability limit.
-
-
Electrochemical Window: The ESW is the difference between the anodic and cathodic stability limits.
Expected Results and Comparative Data
As there is a lack of published data specifically for this compound-based electrolytes, the following table provides a comparison with other non-fluorinated ether-based electrolytes to offer an expected range of performance.
| Electrolyte System | Ionic Conductivity (mS/cm) | Viscosity (cP) | Electrochemical Window (V vs. Li/Li⁺) |
| 1 M LiTFSI in DME | ~10-12 | ~0.5-1.0 | ~0 to 4.0 |
| 1 M LiTFSI in Diglyme | ~5-7 | ~1.5-2.5 | ~0 to 4.2 |
| 1 M LiTFSI in Triglyme | ~2-4 | ~3.0-4.0 | ~0 to 4.5 |
| 1 M LiTFSI in 1,5-DMP (Estimated) | ~3-6 | ~2.0-3.5 | ~0 to 4.3 |
Note: The values for this compound are estimations based on trends observed in similar aliphatic diethers. Actual experimental results may vary.
Safety Precautions
Working with this compound and lithium salts requires strict adherence to safety protocols.
-
Handling: this compound is a flammable liquid. Handle in a well-ventilated area, away from ignition sources. All electrolyte preparation and cell assembly should be conducted in an inert atmosphere glovebox.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and chemically resistant gloves.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations. Lithium salts and organic solvents should be treated as hazardous waste.
References
Application Notes and Protocols: 1,5-Dimethoxypentane as a Glyme Substitute in High-Performance Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-dimethoxypentane as a promising, safer alternative to traditional glyme-based solvents in electrolytes for advanced lithium-ion and lithium metal batteries. This document includes comparative physicochemical and electrochemical data, detailed experimental protocols for electrolyte preparation and testing, and visualizations of key concepts and workflows.
Introduction: The Case for this compound
Glymes (polyglycol ethers) are a class of solvents widely used in battery research due to their excellent ability to dissolve lithium salts and their electrochemical stability. However, concerns regarding their reproductive toxicity and low boiling points have prompted the search for safer, high-performance alternatives. This compound, an acyclic diether, has emerged as a viable substitute, offering a favorable combination of physical properties and electrochemical performance. Its longer alkyl chain compared to shorter glymes like 1,2-dimethoxyethane (B42094) (DME) contributes to a higher boiling point and potentially altered solvation characteristics that can enhance battery performance.
Physicochemical Properties
This compound exhibits physical properties that make it an attractive candidate for a battery electrolyte solvent. A comparison with common glymes is presented below.
| Property | This compound | 1,2-Dimethoxyethane (Monoglyme) | Diethylene Glycol Dimethyl Ether (Diglyme) |
| Molecular Formula | C7H16O2 | C4H10O2 | C6H14O2 |
| Molecular Weight | 132.20 g/mol | 90.12 g/mol | 134.17 g/mol |
| Boiling Point | 161 °C | 85 °C | 162 °C |
| Density | 0.843 g/mL at 25 °C | 0.867 g/mL at 20 °C | 0.945 g/mL at 20 °C |
| Flash Point | 60 °C | -6 °C | 57 °C |
Electrochemical Performance Data
Electrolytes based on this compound (or its fluorinated derivatives) have shown significant improvements in electrochemical stability and cycling performance in lithium metal batteries compared to standard ether electrolytes like DME.
Table 3.1: Physicochemical Properties of 1 M LiFSI Electrolytes[1]
| Electrolyte Solvent | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| This compound (non-fluorinated)* | ~3.8 (estimated) | ~2.7 (estimated) |
| Fluorinated this compound (FDMP) | 3.5 | 5.0 |
| 1,2-Dimethoxyethane (DME) | 21.9 | 0.58 |
*Note: The values for non-fluorinated this compound are estimated based on the provided data for a similar non-fluorinated diether (DMB) in the source.
Table 3.2: Electrochemical Stability and Lithium Cycling Performance[1]
| Electrolyte (1 M LiFSI in Solvent) | Oxidative Stability (V vs. Li/Li+) | Li Metal Cycling (Coulombic Efficiency) |
| This compound (non-fluorinated)* | ~5.2 | Moderate |
| Fluorinated this compound (FDMP) | >6.0 | ~99% |
| 1,2-Dimethoxyethane (DME) | ~3.9 | Poor |
*Note: The values for non-fluorinated this compound are based on data for a similar non-fluorinated diether (DMB) in the source, which showed improved high-voltage stability over DME but still had poor lithium metal stability.[1]
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a 1 M lithium bis(fluorosulfonyl)imide (LiFSI) in this compound electrolyte.
Materials:
-
This compound (battery grade, <20 ppm H₂O)
-
Lithium bis(fluorosulfonyl)imide (LiFSI) (battery grade, dried under vacuum at 110 °C for 24 hours)[2]
-
Argon-filled glovebox (<0.5 ppm H₂O and O₂)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Weigh the required amount of LiFSI using an analytical balance.
-
Transfer the weighed LiFSI to a volumetric flask.
-
Add a portion of the this compound to the volumetric flask.
-
Place the flask on a magnetic stirrer and stir until the LiFSI is completely dissolved.
-
Add this compound to the volumetric flask up to the calibration mark.
-
Continue stirring for at least one hour to ensure a homogeneous solution.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of the prepared electrolyte using electrochemical impedance spectroscopy (EIS).
Materials:
-
Prepared 1 M LiFSI in this compound electrolyte
-
CR2032 coin cell components (stainless steel spacers, polypropylene (B1209903) separator)
-
Potentiostat with EIS capability
-
Conductivity cell (or a symmetric cell with stainless steel electrodes)
Procedure:
-
Inside an argon-filled glovebox, assemble a symmetric coin cell with two stainless steel spacers as blocking electrodes, separated by a polypropylene separator.
-
Add a few drops of the electrolyte to the separator to ensure it is fully wetted.
-
Crimp the coin cell to ensure a good seal.
-
Connect the coin cell to the potentiostat.
-
Perform an EIS measurement over a frequency range of typically 100 kHz to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).
-
The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = d / (R_b * A) where 'd' is the thickness of the separator and 'A' is the area of the electrode.
Determination of Electrochemical Stability Window
Objective: To measure the anodic and cathodic stability limits of the electrolyte using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Materials:
-
Prepared 1 M LiFSI in this compound electrolyte
-
Three-electrode cell setup (or a two-electrode coin cell)
-
Working electrode (e.g., platinum or glassy carbon for anodic scan, copper for cathodic scan)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Potentiostat
Procedure:
-
Assemble the electrochemical cell inside an argon-filled glovebox.
-
Connect the cell to the potentiostat.
-
Anodic Stability: Perform an LSV by scanning the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.
-
Cathodic Stability: Perform an LSV by scanning the potential of the working electrode from OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate. The potential at which a sharp increase in cathodic current occurs (due to lithium plating) indicates the cathodic stability limit.
Coin Cell Assembly and Cycling
Objective: To assemble and test the performance of a Li || LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coin cell with the prepared electrolyte.
Materials:
-
Prepared 1 M LiFSI in this compound electrolyte
-
CR2032 coin cell components (casings, spacers, springs)
-
NMC532 cathode
-
Lithium metal anode
-
Polypropylene separator
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Inside an argon-filled glovebox, place the NMC532 cathode in the positive can of the coin cell.
-
Add a few drops of the electrolyte onto the cathode.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Place the negative can on top and crimp the cell using a coin cell crimper.
-
Remove the assembled cell from the glovebox and let it rest for several hours.
-
Connect the cell to a battery cycler and perform galvanostatic cycling at a desired C-rate (e.g., C/10 for formation cycles, followed by C/5 for subsequent cycles) within a specified voltage range (e.g., 3.0-4.3 V).
-
Monitor the charge-discharge capacity, Coulombic efficiency, and capacity retention over multiple cycles.
Visualizations
Structure-Property Relationship in Ether-Based Electrolytes
Caption: Structure-property-performance relationships in ether-based electrolytes.
Experimental Workflow for Electrolyte Evaluation
Caption: Workflow for the preparation and electrochemical evaluation of novel electrolytes.
Safety Information
-
This compound: Flammable liquid and vapor.[3] Handle in a well-ventilated area and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lithium Salts (e.g., LiFSI): Can be corrosive and toxic. Handle with care inside a glovebox to avoid moisture contamination and inhalation.
-
Lithium Metal: Highly reactive with water and air. Must be handled under an inert atmosphere (e.g., argon-filled glovebox).
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound presents a compelling case as a substitute for conventional glymes in battery electrolytes. Its higher boiling point and flash point offer significant safety advantages. While its use may result in slightly lower ionic conductivity due to increased viscosity, this can be offset by superior electrochemical stability, particularly at high voltages, leading to improved cycling performance and longer battery life. Further research, including the exploration of fluorinated derivatives and optimization of salt concentrations, will continue to unlock the full potential of this compound and related long-chain ethers in the development of next-generation energy storage systems.
References
Application Notes and Protocols for 1,5-Dimethoxypentane as a High-Boiling Point Ether Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1,5-dimethoxypentane as a high-boiling point, aprotic ether solvent in various chemical applications. Due to its thermal stability and ether functionalities, it presents a viable alternative to more commonly used solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, particularly in reactions requiring elevated temperatures.
Physical and Chemical Properties
This compound, also known as pentamethylene glycol dimethyl ether, is a linear aliphatic diether.[1][2] Its physical properties make it suitable for applications requiring high temperatures and stable reaction media.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₆O₂ | - | [2] |
| Molecular Weight | 132.20 | g/mol | [2] |
| Boiling Point | 161 | °C | |
| Density | 0.843 | g/mL at 25 °C | |
| Refractive Index | 1.408 | n20/D | |
| Flash Point | 60 | °C |
Application in Organic Synthesis
The high boiling point of this compound makes it an excellent solvent for organic reactions that require heating to drive them to completion or to increase reaction rates. Its ether structure allows it to solvate cations, which is particularly useful in reactions involving organometallic reagents.
Grignard Reactions
While less common than THF or diethyl ether, this compound can be employed as a solvent for Grignard reactions, especially when a higher reaction temperature is necessary to initiate the reaction with less reactive organic halides or to improve the solubility of reactants. The ability of ethers to coordinate with the magnesium atom in Grignard reagents is crucial for their formation and stability.
Protocol: Preparation of a Grignard Reagent using this compound
This protocol describes a general procedure for the preparation of a Grignard reagent using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to remove any moisture.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Initial Reaction: Add a small portion of the organic halide dissolved in anhydrous this compound to the magnesium turnings.
-
Initiation: The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be applied to start the reaction.
-
Addition of Organic Halide: Once the reaction has initiated, add the remaining solution of the organic halide in this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for a higher reaction temperature, which can be beneficial for less reactive halides.
-
Completion: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 1-2 hours to ensure complete reaction.
-
Use: The resulting Grignard reagent can be used in situ for subsequent reactions.
Caption: Workflow for Grignard reagent preparation.
Lithiation Reactions
Similar to Grignard reactions, lithiation reactions involving organolithium reagents can benefit from a high-boiling point ether solvent. This compound can be a suitable medium for such reactions, particularly when deprotonation is sluggish at lower temperatures.
Protocol: General Procedure for Lithiation
This protocol outlines a general method for the lithiation of an organic substrate.
Materials:
-
Organic substrate
-
Organolithium reagent (e.g., n-butyllithium)
-
Anhydrous this compound
-
Anhydrous reaction vessel with a nitrogen or argon inlet
Procedure:
-
Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the organic substrate in anhydrous this compound.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent to the stirred solution. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at the chosen temperature for a specified period to ensure complete lithiation. The higher boiling point of this compound provides a wider operating temperature range compared to lower-boiling ethers.
-
Quenching: Quench the reaction by adding a suitable electrophile.
-
Work-up: Perform an aqueous work-up to isolate the desired product.
Potential Application in Battery Electrolytes
The use of ether-based electrolytes is of growing interest in lithium battery research. While this compound itself is not widely reported as a primary electrolyte solvent, its fluorinated derivatives have shown promise.[3] This suggests that the fundamental structure of this compound could be a building block for novel electrolyte components. Its high boiling point could contribute to the thermal stability of a battery, a critical safety consideration.
A hypothetical electrolyte formulation could involve this compound as a high-boiling co-solvent with other carbonates or ethers to optimize properties like ionic conductivity, viscosity, and solid-electrolyte interphase (SEI) formation.
Caption: Properties and applications of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should consult relevant literature and perform their own risk assessments before conducting any experiments. The suitability of this compound for a specific application should be determined through small-scale testing.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,5-Dimethoxypentane by Fractional Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 1,5-dimethoxypentane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities largely depend on the synthetic route used. A common method for preparing this compound is the Williamson ether synthesis, which involves reacting 1,5-pentanediol (B104693) with a methylating agent (like methyl iodide, methyl bromide, or dimethyl sulfate) in the presence of a base. Potential impurities from this synthesis include:
-
Unreacted starting materials: 1,5-pentanediol, methylating agent.
-
Partially reacted intermediate: 5-methoxy-1-pentanol.
-
Byproducts of elimination reactions: Pentenes (e.g., 1-pentene, 2-pentene).
-
Solvent residues.
Q2: My distillation is proceeding very slowly, and I'm not collecting any distillate. What could be the issue?
A2: This is a common issue that can arise from several factors:
-
Insufficient heating: The temperature of the heating mantle may not be high enough to cause the vapor to reach the condenser.
-
Poor insulation: Significant heat loss can occur from the distillation column and head, especially in a fume hood with high airflow.
-
Leaks in the system: Ensure all ground glass joints are properly sealed. Leaks will prevent the system from reaching the necessary pressure and temperature for distillation.
-
Incorrect thermometer placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Q3: The temperature of my distillation is fluctuating, and the separation is poor. What's going wrong?
A3: Temperature fluctuations are indicative of impure fractions or inconsistent heating.
-
"Bumping" of the liquid: Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
Heating rate is too high: A rapid heating rate does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation.
-
Inefficient fractionating column: For compounds with close boiling points, a longer column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) is necessary to achieve good separation.
Q4: I suspect an azeotrope is forming. How can I confirm and address this?
A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.
-
Confirmation: If you observe a constant boiling point that does not correspond to the boiling point of your target compound or any expected impurities, an azeotrope may have formed. Analytical techniques like GC-MS can help identify the components of the distillate.
-
Addressing the issue:
-
Drying: Water is a common component of azeotropes. Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
-
Azeotropic Distillation: In some cases, a third component (an entrainer) can be added to form a new, lower-boiling azeotrope with one of the components, which can then be removed. However, this complicates the purification process.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No distillate collecting | Insufficient heating | Gradually increase the temperature of the heating mantle. |
| Poor insulation | Insulate the distillation column and head with glass wool or aluminum foil. | |
| System leaks | Check all joints and ensure they are properly sealed. Use vacuum grease if necessary for vacuum distillation. | |
| Incorrect thermometer placement | Position the top of the thermometer bulb level with the bottom of the side arm to the condenser. | |
| Fluctuating distillation temperature | Bumping | Use a stir bar or boiling chips for smooth boiling. |
| Heating rate is too fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium. | |
| Inefficient column | Use a longer fractionating column or one with a higher surface area packing material. | |
| Poor separation of fractions | Distillation rate is too high | Distill at a slow, steady rate (1-2 drops per second). |
| Inefficient column | Use a more efficient fractionating column. | |
| Potential azeotrope formation | Dry the sample thoroughly before distillation. Analyze the constant-boiling fraction to identify its components. | |
| Product is still impure after distillation | Close-boiling impurities | Re-distill the product, perhaps with a more efficient column, and collect narrower fractions. |
| Thermal decomposition | If the boiling point is high, consider using vacuum distillation to lower the boiling point and prevent decomposition. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C7H16O2 | 132.20 | 161[1] |
| 1,5-Pentanediol | C5H12O2 | 104.15 | 242[2] |
| Methyl Iodide | CH3I | 141.94 | 42.5[3] |
| Methyl Bromide | CH3Br | 94.94 | 3.51[4] |
| Dimethyl Sulfate (B86663) | C2H6O4S | 126.13 | 188 (decomposes)[5] |
| 1-Bromo-5-methoxypentane | C6H13BrO | 181.07 | 183-187 |
| 1-Pentene | C5H10 | 70.13 | 30 |
| cis-2-Pentene | C5H10 | 70.13 | 37 |
| trans-2-Pentene | C5H10 | 70.13 | 36 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
-
Preparation of the Crude Material:
-
Ensure the crude this compound is free of any solids. If necessary, filter the material.
-
If water is suspected to be present, dry the organic liquid with a suitable drying agent like anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
-
Assembly of the Fractional Distillation Apparatus:
-
Select a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).
-
Add a magnetic stir bar or boiling chips to the flask.
-
Mount a fractionating column (e.g., Vigreux or packed with Raschig rings) vertically on the flask.
-
Place a distillation head (still head) on top of the column.
-
Insert a thermometer with an adapter into the top of the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm condenser connection.
-
Attach a condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Use a collection flask (e.g., a round-bottom flask or a graduated cylinder) at the end of the condenser to collect the distillate.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Apply heat to the distillation flask using a heating mantle. Gradually increase the temperature.
-
Observe the condensation ring (the upper limit of the hot vapor) as it slowly rises through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops of distillate per second.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate flask.
-
As the temperature approaches the boiling point of this compound (161 °C), change to a clean collection flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
If the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation or change the receiving flask to collect the higher-boiling impurities.
-
Important: Do not distill to dryness. Always leave a small amount of residue in the distillation flask.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Refractive Index measurements.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the fractional distillation of this compound.
References
- 1. 1-Pentene | C5H10 | CID 8004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Pentanediol(111-29-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 4. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 5. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]
Detection and removal of peroxides in 1,5-Dimethoxypentane
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, detection, and removal of peroxides in 1,5-dimethoxypentane.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to test this compound for peroxides?
A1: this compound, like other ethers, can form explosive peroxide compounds upon exposure to air and light.[1][2][3][4] These peroxides are sensitive to heat, friction, and shock, posing a significant safety hazard in the laboratory.[2] Distillation or evaporation of solvents containing peroxides can concentrate them to dangerous levels, potentially leading to violent explosions.[5][6] Therefore, it is critical to test for the presence of peroxides before any heating, distillation, or concentration of this compound.
Q2: How often should I test my this compound for peroxides?
A2: The frequency of testing depends on the storage conditions and usage of the solvent. As a general guideline:
-
Opened containers: Test before each use or at least every 3-6 months.[1][4]
-
Unopened containers: Test upon reaching the manufacturer's expiration date or after a prolonged storage period (e.g., over 12 months).
Always date containers upon receipt and upon opening to track their age.[1]
Q3: What are the signs of high peroxide concentration in this compound?
A3: Visual inspection can sometimes indicate the presence of dangerous levels of peroxides. Be cautious if you observe any of the following, and do not attempt to open the container:
-
Crystalline solids forming in the liquid or around the cap.[4]
-
Cloudiness or stratification of the liquid.
-
A viscous or oily layer.
If any of these signs are present, the container should be treated as extremely hazardous and disposed of by qualified personnel.
Q4: Can I store this compound in any container?
A4: No. It is best to store this compound in its original, airtight, light-resistant container.[2] If transferring to a new container, ensure it is made of a suitable material (e.g., amber glass) and can be tightly sealed. Avoid containers with loose-fitting lids or ground glass stoppers, as these can allow air to enter and may lead to peroxide crystals forming in the threads.
Troubleshooting Guides
Peroxide Detection Issues
Problem: I am unsure if my peroxide test strips are working correctly.
Solution:
-
Perform a positive control test: Test a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) to ensure the strips are reactive. The strip should change color according to the expected ppm range.
-
Ensure proper technique: For organic solvents, the test strip should be wetted with a drop of deionized water after the solvent has evaporated from the test pad.[7] Follow the manufacturer's instructions carefully.
Problem: The color on my test strip is ambiguous or not on the chart.
Solution:
-
Use a different detection method: If the test strip result is unclear, use the potassium iodide method for a qualitative confirmation.
-
Dilute the sample: If the peroxide concentration is very high, it may bleach the indicator on the test strip. Dilute a small sample of the this compound with a peroxide-free solvent and re-test.
Peroxide Removal Issues
Problem: I treated my this compound for peroxides, but it still tests positive.
Solution:
-
Repeat the removal process: The initial treatment may not have been sufficient to remove all the peroxides. Repeat the chosen removal method.
-
Try a different removal method: Some methods are more effective than others depending on the type and concentration of peroxides. If treatment with activated alumina (B75360) was insufficient, try the ferrous sulfate (B86663) method.
-
Ensure the removal agent is active: The activated alumina may need to be freshly activated, or the ferrous sulfate solution should be freshly prepared.
Problem: After peroxide removal, my solvent is wet.
Solution: The ferrous sulfate method introduces water into the solvent.[5] To dry the this compound, you can use a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate. Alternatively, passing the solvent through a column of activated alumina can also remove residual water.
Quantitative Data Summary
The following tables summarize quantitative data for peroxide detection and acceptable limits. Note that specific data for this compound is limited; therefore, data for analogous ethers are provided as a reference.
Table 1: Peroxide Detection Methods and Sensitivity
| Detection Method | Typical Range/Sensitivity | Observations |
| Peroxide Test Strips | 0 - 100 ppm (low level)[8][9] | Colorimetric scale with discrete ppm values (e.g., 0, 1, 3, 10, 50, 100 ppm).[8][9] |
| 0 - 400 ppm[10] | Provides a broader range for higher concentrations. | |
| 0 - 10,000 ppm (high level)[11] | Used for monitoring concentrated peroxide solutions. | |
| Potassium Iodide Test | Qualitative to Semi-Quantitative | Yellow color: Low peroxide concentration (approx. 10-50 ppm).[7][12] |
| Brown color: High peroxide concentration (> 50 ppm).[7][12] | ||
| Dark blue/violet with starch indicator: High peroxide concentration.[7] |
Table 2: Recommended Action Levels for Peroxides in Ethers
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 | Low | Reasonably safe for most laboratory procedures.[6][13] |
| 3 - 30 | Moderate | Avoid concentration. Disposal is recommended if not for immediate use.[6][13] |
| > 30 | High | Unacceptable hazard. Must be treated to remove peroxides or disposed of.[6][13] |
| > 100 | Severe | Do not handle. Contact Environmental Health & Safety for disposal.[5][14][15] |
Experimental Protocols
Protocol 1: Detection of Peroxides using Test Strips
-
Dip a peroxide test strip into the this compound for 1-2 seconds.
-
Remove the strip and allow the solvent to evaporate completely from the test pad.
-
Add one drop of deionized water to the test pad.[7]
-
After the time specified by the manufacturer (typically 15-60 seconds), compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in ppm.
Protocol 2: Detection of Peroxides using the Potassium Iodide Method
-
In a clean, dry test tube, add 1 mL of this compound.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid.
-
Shake the mixture and observe any color change against a white background.
-
No color change: Peroxides are likely absent or at a very low level.
-
Pale yellow: Low concentration of peroxides.
-
Brown: High and hazardous concentration of peroxides.
-
-
For increased sensitivity, a few drops of a starch solution can be added. A blue-black color indicates the presence of peroxides.[7]
Protocol 3: Removal of Peroxides using Activated Alumina
-
Prepare a chromatography column packed with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[16]
-
Gently pour the this compound containing peroxides onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity. Do not apply pressure.
-
Collect the purified solvent as it elutes from the column.
-
Test the eluted solvent for the presence of peroxides using one of the detection methods described above.
-
If peroxides are still present, pass the solvent through a fresh column of activated alumina.
-
Safety Note: The used alumina may retain peroxides and should be treated with a dilute acidic solution of ferrous sulfate before disposal.[6][13]
Protocol 4: Removal of Peroxides using Ferrous Sulfate
-
Prepare a fresh solution of acidic ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[5]
-
In a separatory funnel, combine the this compound with an equal volume of the ferrous sulfate solution.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the washing with the ferrous sulfate solution until the organic layer tests negative for peroxides.
-
Wash the this compound with deionized water to remove any residual acid and iron salts.
-
Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
Visualizations
Caption: Workflow for the detection of peroxides in this compound.
Caption: Workflow for the removal of peroxides from this compound.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Peroxide Forming Solvents [sigmaaldrich.com]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. bartovation.com [bartovation.com]
- 9. Peroxide Test Strips 0-100 ppm - Hazmat Resource, Inc. [hazmatresource.com]
- 10. preclaboratories.com [preclaboratories.com]
- 11. preclaboratories.com [preclaboratories.com]
- 12. wikieducator.org [wikieducator.org]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. uwyo.edu [uwyo.edu]
- 15. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 16. my.alfred.edu [my.alfred.edu]
Stability of 1,5-Dimethoxypentane under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the chemical stability of 1,5-dimethoxypentane for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is an aliphatic diether and is generally considered a stable and unreactive compound, making it suitable as a solvent in many applications.[1][2] Ethers are known to be largely inert to a wide range of chemical reagents and conditions.[1][2] However, its stability is highly dependent on the pH of the environment; it is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures, but is highly stable in neutral to strongly basic environments.[1][3][4]
Q2: Under what acidic conditions will this compound degrade?
A2: Degradation of this compound occurs in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr).[2][5] The cleavage of the carbon-oxygen bond generally requires forcing conditions, such as strong acid and heat.[1][2] While hydrochloric acid (HCl) can also be used, the reaction conditions are typically more rigorous.[3] The first step in this process is the protonation of the ether's oxygen atom, which turns the methoxy (B1213986) group into a better leaving group (methanol).[2]
Q3: What is the mechanism of degradation for this compound in acid?
A3: For a primary dialkyl ether like this compound, the degradation proceeds through an SN2 mechanism.[1][2][5] After the ether oxygen is protonated by a strong acid, a nucleophile (like an iodide or bromide ion) attacks one of the α-carbons (the carbon adjacent to the ether oxygen).[1] This attack results in the cleavage of the C-O bond, producing an alcohol and an alkyl halide.[1][2]
Q4: What are the expected degradation products of this compound under acidic conditions?
A4: The initial cleavage of this compound will yield 5-methoxypentan-1-ol (B1361378) and a methyl halide (e.g., methyl iodide if HI is used). If an excess of strong acid is used, the alcohol group of 5-methoxypentan-1-ol can be further protonated and substituted to form 1,5-dihalopentane and a second molecule of the methyl halide.[2][5]
Q5: Is this compound stable under basic conditions?
A5: Yes, this compound is generally very stable and unreactive under basic (alkaline) conditions.[4] Ether cleavage under basic conditions is difficult because the leaving group would have to be an alkoxide ion (CH₃O⁻ or RO⁻), which is a very strong base and consequently a poor leaving group.[2] Cleavage can only be achieved with very strong bases like organolithium compounds, which are not typical conditions for most applications.[3]
Troubleshooting Guide
Issue 1: My this compound, used as a solvent, seems to be degrading during my reaction, even though I'm not using strong acid. What could be the cause?
-
Possible Cause: You may have acidic contaminants in your reaction vessel or reagents. Ethers are sensitive to even trace amounts of acid, which can catalyze hydrolysis, especially if water is present and heat is applied.[4]
-
Solution:
-
Ensure all glassware is thoroughly cleaned, dried, and, if necessary, rinsed with a weak base solution (like aqueous sodium bicarbonate) and then a neutral solvent before use.
-
Use freshly distilled or anhydrous grade solvents to minimize water and acid impurities.[4]
-
If your reagents are potentially acidic, consider adding a non-nucleophilic base, such as a proton sponge, or passing liquid reagents through a plug of basic alumina.
-
Issue 2: I am performing a reaction with a Lewis acid (e.g., AlCl₃, BBr₃) in this compound and observing unexpected byproducts. Is the solvent reacting?
-
Possible Cause: Yes, strong Lewis acids can also mediate the cleavage of ethers.[2] For example, boron tribromide (BBr₃) is a common reagent used specifically for cleaving ether bonds.
-
Solution:
-
Consult the chemical literature for the compatibility of your specific Lewis acid with ether solvents.
-
Consider switching to a non-ether solvent like a hydrocarbon (e.g., hexane, toluene) or a chlorinated solvent (e.g., dichloromethane) if your reaction chemistry allows.
-
Issue 3: My aqueous workup is causing the loss of my product, which is dissolved in this compound. Is the solvent reacting with the workup solution?
-
Possible Cause: If your aqueous workup solution is acidic (e.g., a 1M HCl wash), it can cause the cleavage of this compound, especially if the mixture heats up during quenching.
-
Solution:
-
Perform the aqueous wash using a neutral (e.g., brine) or basic (e.g., saturated sodium bicarbonate) solution to maintain a pH > 7.[4]
-
Ensure the workup is performed at room temperature or below to minimize the rate of any potential acid-catalyzed degradation.
-
Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions, based on general principles of ether chemistry. This data is illustrative and intended for guidance in designing forced degradation studies.
| Condition Category | Reagent/Condition | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | 60 °C | Slow degradation expected over time | 5-methoxypentan-1-ol, Methanol (B129727), 1,5-pentanediol, Methyl chloride |
| Acidic | 1 M HBr or HI | 60 °C - Reflux | Rapid degradation expected | 5-methoxypentan-1-ol, Methyl bromide/iodide, 1,5-dibromo/diiodopentane |
| Basic | 0.1 M - 1 M NaOH | 60 °C - Reflux | Highly Stable | None expected |
| Oxidative | 3% H₂O₂ | Room Temp | Highly Stable | Peroxides (if stored improperly with air exposure) |
| Thermal | Heat (up to boiling point) | 161 °C | Stable (in inert atmosphere) | None expected |
| Photolytic | UV/Visible Light (ICH Q1B) | Room Temp | Stable | None expected |
Visualized Pathways and Workflows
Caption: Fig 1. Acidic degradation pathway of this compound via SN2.
Caption: Fig 2. Stability of this compound under basic conditions.
Caption: Fig 3. Troubleshooting workflow for unexpected degradation.
Experimental Protocols: Forced Degradation Study
Objective: To determine the stability profile of this compound under acidic and basic stress conditions, identify potential degradation products, and establish a stability-indicating analytical method. This type of study is foundational for drug development and formulation.[6][7][8]
Materials and Reagents:
-
This compound (test substance)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Methanol or Acetonitrile (HPLC grade, for sample dilution)
-
Purified Water (Type I)
-
pH meter, volumetric flasks, pipettes, vials
-
Heating block or water bath
-
Analytical instrument (e.g., GC-MS or HPLC-UV/MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
Acidic Stress Testing:
-
Label two vials: "Acid 1" (for 1 M HCl) and "Acid 2" (for 0.1 M HCl).
-
To each vial, add a known volume of the stock solution and an equal volume of the corresponding HCl solution.
-
Prepare a control sample by adding an equal volume of purified water instead of acid.
-
Gently mix the solutions and place them in a heating block set to 60 °C.[9]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots by adding an equimolar amount of NaOH to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Stress Testing:
-
Label two vials: "Base 1" (for 1 M NaOH) and "Base 2" (for 0.1 M NaOH).
-
To each vial, add a known volume of the stock solution and an equal volume of the corresponding NaOH solution.
-
Prepare a control sample as in the acidic test.
-
Place the vials in the heating block at 60 °C.[9]
-
Withdraw aliquots at the same time points as the acid test.
-
Immediately neutralize the aliquots by adding an equimolar amount of HCl.
-
Dilute the neutralized samples for analysis.
-
-
Analytical Method:
-
Analyze all samples (controls, stressed, and time-zero) using a validated stability-indicating method. Gas Chromatography-Mass Spectrometry (GC-MS) is often suitable for volatile compounds like ethers.
-
The method should be able to separate the parent compound (this compound) from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Identify and characterize any significant degradation products using mass spectrometry data.
-
A degradation of 5-20% is generally considered suitable for validating the method and identifying degradants.[9] More than 20% degradation may be considered abnormal.[9]
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Handling and storage guidelines for 1,5-Dimethoxypentane
This technical support center provides comprehensive guidance on the handling, storage, and use of 1,5-Dimethoxypentane for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as pentamethylene glycol dimethyl ether, is an aliphatic diether.[1] In a laboratory setting, it is primarily used as a solvent and as a building block in organic synthesis. Its chemical structure and properties make it a suitable medium for various chemical reactions.
Q2: What are the main hazards associated with this compound?
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye Protection: Eyeshields or safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially when working with larger quantities or in poorly ventilated areas.[4]
-
Skin and Body Protection: A lab coat should be worn to protect from splashes.
Q4: What are the proper storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry and well-ventilated place.[5] It should be kept away from heat, sparks, open flames, and other sources of ignition.[5][6] The storage area should be designated for flammable liquids (Storage Class 3).[3][4] To inhibit peroxide formation, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) and away from light.
Q5: How should I dispose of waste this compound?
Waste this compound should be treated as hazardous waste. It must not be poured down the drain.[7] It should be collected in a designated, properly labeled, and sealed container for hazardous waste.[7] This container should be stored in a safe, designated area away from incompatible materials until it can be collected by a licensed hazardous waste disposal company.
Q6: Are there any chemicals that are incompatible with this compound?
While specific incompatibility data for this compound is limited, as a diether, it should be considered incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous and potentially explosive reactions.
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 161 °C (lit.) | [4] |
| Density | 0.843 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.408 (lit.) | [4] |
| Flash Point | 60 °C (140 °F) - closed cup | [3][4] |
| Purity | >97.0% (GC) | [1] |
| CAS Number | 111-89-7 | [1][4] |
Experimental Protocols
While specific, detailed experimental protocols exclusively citing this compound are not widely published, its properties make it a suitable solvent for various organic reactions, such as Grignard reactions and certain types of condensation reactions. Below are detailed methodologies for these general procedures, where this compound can be used as an anhydrous ether solvent.
General Protocol for Grignard Reagent Formation and Reaction
Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. They are highly sensitive to moisture, making the use of an anhydrous solvent like this compound crucial.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous this compound
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Iodine crystal (for initiation)
-
Round-bottom flask, condenser, and addition funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas (Nitrogen or Argon).
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction. Gently heat the flask with a heat gun under a flow of inert gas to drive off any residual moisture.
-
Grignard Reagent Formation: Add a small portion of the alkyl or aryl halide dissolved in anhydrous this compound to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining solution of the alkyl or aryl halide in anhydrous this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Dissolve the electrophile in anhydrous this compound and add it dropwise to the Grignard reagent via the addition funnel.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Bohlmann-Rahtz Pyridine (B92270) Synthesis
The Bohlmann-Rahtz pyridine synthesis is a method for preparing substituted pyridines. It involves the condensation of an enamine with an alkynone. This compound can serve as a suitable high-boiling point solvent for this reaction.
Materials:
-
Enamine
-
Alkynone
-
This compound (as solvent)
-
Acid or base catalyst (optional, reaction dependent)
-
Round-bottom flask and reflux condenser
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the enamine in this compound.
-
Addition of Reactant: Add the alkynone to the solution. If a catalyst is required, it should be added at this stage.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the this compound under reduced pressure. The residue can then be purified by column chromatography on silica (B1680970) gel to yield the substituted pyridine product.
Workflow and Logic Diagrams
Below are diagrams illustrating the logical workflows for handling and storing this compound safely.
Caption: Safe handling workflow for this compound.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common impurities in 1,5-Dimethoxypentane and their removal
Welcome to the Technical Support Center for 1,5-Dimethoxypentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the common impurities found in this compound and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
Based on its synthesis via the Williamson ether synthesis, the most probable impurities in this compound are unreacted starting materials and byproducts of side reactions. These can include:
-
Unreacted 1,5-pentanediol (B104693): The starting diol may not have fully reacted.
-
Byproducts of the methylating agent: Depending on the methylating agent used (e.g., dimethyl sulfate, methyl iodide), various inorganic salts and other byproducts can be formed.
-
Monomethoxy-pentanol: Incomplete methylation will result in this impurity.
-
Pentene derivatives: Base-catalyzed elimination (E2 reaction) can occur as a side reaction, leading to the formation of various pentene isomers.[1]
-
Water: Can be present from the reaction workup or absorbed from the atmosphere.
-
Other ethers: Small amounts of other ethers might be present from impurities in the starting materials.
Q2: How can I identify the impurities in my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile impurities in organic compounds like this compound. By comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST), you can tentatively identify the contaminants. For confirmation, comparison of retention times and mass spectra with authentic standards is recommended.
Q3: What is a general troubleshooting guide for removing common impurities?
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad peak or multiple close-eluting peaks in GC analysis | Presence of isomeric impurities or compounds with similar boiling points. | 1. Fractional Distillation: Use a long, efficient fractionating column. 2. Column Chromatography: Employ a suitable stationary and mobile phase for separation. |
| Presence of a higher boiling point impurity | Unreacted 1,5-pentanediol or monomethoxy-pentanol. | 1. Aqueous Wash/Extractive Workup: To remove water-soluble impurities. 2. Fractional Distillation: The diol will have a significantly higher boiling point. |
| Presence of lower boiling point impurities | Pentene derivatives or other volatile byproducts. | Fractional Distillation: These impurities will distill over at a lower temperature than this compound. |
| Water contamination | Incomplete drying or atmospheric moisture absorption. | 1. Drying over a suitable agent: (e.g., anhydrous magnesium sulfate, sodium sulfate). 2. Azeotropic Distillation: With a suitable solvent if applicable. |
Purification Protocols
Below are detailed experimental protocols for common purification techniques.
Fractional Distillation
This method is effective for separating components with different boiling points, such as removing more volatile byproducts or less volatile starting materials.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Charging: Add the impure this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Slowly increase the temperature and observe the vapor rising through the column.
-
Collect the first fraction, which will be enriched in lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound (approx. 161 °C).[2]
-
Once the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to assess purity.
References
Technical Support Center: Optimizing Reaction Conditions with 1,5-Dimethoxypentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,5-dimethoxypentane as a solvent in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use as a solvent. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 111-89-7 | [1] |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Boiling Point | 161 °C | [3] |
| Density | 0.843 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.408 | [3] |
| Flash Point | 60 °C (140 °F) - closed cup | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound as a solvent?
A1: this compound, an aliphatic diether, offers several advantages in organic synthesis.[3] Its higher boiling point (161 °C) compared to more common ether solvents like diethyl ether (34.6 °C) and tetrahydrofuran (B95107) (THF) (66 °C) allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates. Its good solvating power for a range of organic compounds, coupled with its relative inertness under many reaction conditions, makes it a suitable medium for various chemical transformations.
Q2: What are the primary safety concerns associated with this compound?
A2: this compound is a flammable liquid and vapor (H226).[1][4] It should be kept away from heat, sparks, open flames, and hot surfaces.[1] As with other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. Therefore, it is crucial to store it in tightly sealed containers, away from light, and to test for the presence of peroxides before use, especially before distillation.
Q3: How should I handle and store this compound?
A3: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store the solvent in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.
Q4: Can this compound form explosive peroxides?
A4: Yes, like many ethers, this compound can form explosive peroxides over time when exposed to oxygen and light. It is recommended to test for peroxides before each use, especially before distilling or concentrating the solvent. Commercial test strips are available for this purpose. If peroxides are present at a concentration greater than 100 ppm, the solvent should be treated to remove them or disposed of according to institutional safety guidelines.
Troubleshooting Guides
Low Reaction Yield
Q: My reaction in this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in reactions using this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
| Potential Cause | Recommended Action |
| Reagent/Solvent Quality | Ensure all reagents are pure and dry, especially for moisture-sensitive reactions. Test this compound for the presence of peroxides, as they can quench reactive intermediates and catalysts.[5] |
| Reaction Temperature | The high boiling point of this compound allows for a wide range of reaction temperatures. Optimize the temperature; some reactions may require heating to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions. |
| Reaction Time | Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can sometimes lead to product decomposition. |
| Workup and Purification | Due to its high boiling point, removing this compound under reduced pressure may require higher temperatures or a high-vacuum system. Be mindful of the thermal stability and volatility of your product during this step. Optimize extraction procedures to ensure your product is efficiently separated from the solvent and byproducts. |
| Catalyst Inactivity | For catalytic reactions, ensure the catalyst is active and not poisoned by impurities in the reagents or solvent.[6] |
Side Reaction Formation
Q: I am observing significant formation of side products in my reaction. How can I improve the selectivity?
A: The formation of side products is a common challenge. The following steps can help improve the selectivity of your reaction.
Caption: A general workflow for performing a Grignard reaction.
General Protocol for a Lithiation Reaction
Objective: To perform a directed ortho-lithiation or halogen-lithium exchange using an organolithium reagent in this compound.
Materials:
-
Aryl or heteroaryl substrate
-
Organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi)
-
Anhydrous this compound
-
Electrophile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Lithiation:
-
Set up a flame-dried reaction vessel under an inert atmosphere.
-
Dissolve the substrate in anhydrous this compound and cool the solution to the desired temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the temperature.
-
Stir the reaction mixture at the same temperature for the optimized time to ensure complete lithiation.
-
-
Electrophilic Quench:
-
Add the electrophile dropwise to the solution of the organolithium species at low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by an appropriate method (e.g., chromatography, crystallization).
-
General Protocol for a Suzuki Coupling Reaction
Objective: To perform a palladium-catalyzed Suzuki cross-coupling reaction in this compound.
Materials:
-
Aryl or vinyl halide/triflate
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
This compound (degassed)
-
Water (degassed, if required)
-
Extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
To a reaction flask, add the aryl halide, boronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas several times.
-
Add degassed this compound (and water, if using a biphasic system) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The high boiling point of this compound is advantageous for less reactive substrates.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
General Protocol for a Buchwald-Hartwig Amination
Objective: To perform a palladium-catalyzed C-N cross-coupling reaction in this compound.
Materials:
-
Aryl halide or triflate
-
Amine
-
Palladium precatalyst and ligand (e.g., BrettPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous this compound (degassed)
-
Extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and amine.
-
Add anhydrous, degassed this compound.
-
Seal the vessel and heat to the optimized temperature (e.g., 80-130 °C).
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography or crystallization.
-
This technical support center provides a foundational guide for utilizing this compound as a solvent. For specific applications, further optimization of the outlined conditions will likely be necessary. Always consult relevant literature and adhere to all institutional safety protocols when conducting chemical experiments.
References
Technical Support Center: Preventing Peroxide Formation in Long-Chain Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the safe handling of long-chain ethers susceptible to peroxide formation. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they hazardous in long-chain ethers?
A1: Peroxides are a class of chemical compounds that contain an oxygen-oxygen single bond (-O-O-). In the context of long-chain ethers, these are typically formed through a process called autoxidation, where the ether molecules react with atmospheric oxygen.[1] This reaction is often initiated or accelerated by light and heat. The resulting ether peroxides are notoriously unstable and can be sensitive to thermal and mechanical shock, posing a significant explosion hazard.[2][3] The danger is particularly acute when these non-volatile peroxides become concentrated during distillation or evaporation of the more volatile ether solvent.[3][4]
Q2: Which types of long-chain ethers are most susceptible to peroxide formation?
A2: Ethers that possess a hydrogen atom on the carbon adjacent to the ether oxygen (the α-carbon) are particularly prone to peroxide formation. This includes common laboratory solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), 1,4-dioxane, and diisopropyl ether.[5] It is crucial to consult the Safety Data Sheet (SDS) for any specific ether to understand its potential for peroxide formation.
Q3: What are the best practices for storing long-chain ethers to prevent peroxide formation?
A3: Proper storage is the first line of defense against peroxide formation. Ethers should be stored in sealed, air-impermeable, and light-resistant containers, such as amber glass bottles or metal cans.[6][7] Containers should be kept away from sources of heat and light. Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT), which significantly slows the rate of autoxidation.[8] For ethers that do not contain an inhibitor, storing the container under an inert atmosphere, such as nitrogen or argon, is a highly effective preventative measure.[8] It is also advisable to purchase ethers in quantities that will be consumed within a short period to avoid long-term storage.[2]
Q4: Are there any visual indicators of dangerous peroxide levels in an ether container?
A4: Yes, a visual inspection should always be the first step before handling a container of a peroxide-forming ether. Signs of potentially dangerous levels of peroxides include the presence of crystals, particularly around the cap or within the liquid, a noticeable increase in viscosity, or discoloration of the liquid.[1] If any of these signs are observed, do not attempt to move or open the container. The area should be secured, and your institution's Environmental Health and Safety (EHS) department must be contacted immediately for emergency disposal.[9]
Q5: What is the recommended frequency for testing ethers for the presence of peroxides?
A5: The testing frequency depends on the specific ether and its storage history. As a general guideline, any opened container of a peroxide-forming ether should be tested before each use, especially prior to any procedure that involves heating or concentration, such as distillation.[4][8] Depending on the hazard classification of the ether, opened containers should be re-tested at regular intervals, typically ranging from every 3 to 12 months.[8][10] Unopened containers should be tested upon reaching the manufacturer's expiration date.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| A peroxide test is positive, but no crystals are visible. | Peroxides have formed but have not yet reached a concentration high enough to precipitate. | Proceed with a peroxide removal protocol before using the ether. |
| The ether appears cloudy, viscous, or has formed distinct layers. | A significant and potentially dangerous concentration of peroxides has formed. | Do not handle the container. Treat this as a high-hazard situation and contact your EHS department for guidance. |
| After performing a peroxide removal procedure, the test is still positive. | The chosen removal method may not have been sufficient for the initial peroxide concentration, or the reagents used were not fresh. | Repeat the peroxide removal procedure using fresh reagents, or consider using an alternative removal method. |
| The ether tests positive for peroxides again shortly after purification. | The purification method (e.g., passing through activated alumina) may have removed the manufacturer-added inhibitor. | If the purified ether is to be stored, add a stabilizer such as BHT (typically at a concentration of 0.001% to 0.01% w/v). Otherwise, use the freshly purified ether immediately.[11] |
Quantitative Data Summary
Table 1: Peroxide Concentration Safety and Action Levels
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 | Low | Considered reasonably safe for most laboratory applications.[4] |
| 3 - 30 | Moderate | Use with caution. Avoid any concentration steps. If not to be used promptly, disposal is recommended.[4] |
| > 30 | High | Poses a serious hazard. The ether must be treated to remove peroxides before use, or disposed of.[4][12] |
| > 100 | Severe | Should not be used. Contact EHS for immediate disposal.[5] |
| Visible Crystals or Viscosity | Extreme Danger | Do not handle or open. Immediately contact EHS for emergency disposal.[9] |
Detailed Experimental Protocols
Protocol 1: Semi-Quantitative Detection of Peroxides with Potassium Iodide (KI)
This method is a rapid and effective way to test for the presence of peroxides.
Materials:
-
Sample of the ether to be tested
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
-
Two clean test tubes
Procedure:
-
In a test tube, add 1 mL of the ether sample.
-
In a separate test tube, prepare the test solution by adding approximately 0.1 g of potassium iodide crystals to 1 mL of glacial acetic acid and mix until dissolved.
-
Add the KI/acetic acid solution to the ether sample.
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to settle and observe the color of the lower aqueous phase.
Protocol 2: Peroxide Removal with Activated Alumina (B75360)
This chromatographic method is suitable for both water-soluble and water-insoluble ethers.
Materials:
-
Basic activated alumina (Brockmann I, ~100 mesh)
-
Chromatography column with a stopcock
-
Glass wool
-
Clean, dry collection flask
Procedure:
-
Securely clamp a chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with basic activated alumina. A column of approximately 2 cm in diameter filled to a height of 20-30 cm is generally sufficient for treating 100-200 mL of solvent.
-
Gently pour the ether containing peroxides onto the top of the alumina bed.
-
Allow the ether to pass through the column under gravity. Do not apply external pressure.
-
Collect the purified ether in the collection flask.
-
Test the collected eluate for the presence of peroxides to confirm the effectiveness of the removal.
-
Safety Note: The alumina column will now contain concentrated peroxides and must be handled as hazardous waste. It is recommended to flush the column with a dilute acidic solution of ferrous sulfate (B86663) to neutralize the peroxides before disposal.[15]
Protocol 3: Peroxide Removal with Acidified Ferrous Sulfate
This chemical reduction method is effective for removing peroxides from water-insoluble ethers.
Materials:
-
Ether containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Distilled water
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate)
Procedure:
-
Prepare a fresh solution of acidified ferrous sulfate by dissolving 6 g of ferrous sulfate heptahydrate in 11 mL of distilled water, and then carefully adding 0.6 mL of concentrated sulfuric acid.[16]
-
Pour 100 mL of the peroxidized ether into a separatory funnel.
-
Add approximately 20 mL of the freshly prepared ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Allow the two layers to fully separate.
-
Drain and discard the lower aqueous layer.
-
Wash the ether layer by adding 50 mL of distilled water to the separatory funnel, shaking, and then draining the aqueous layer.
-
Transfer the washed ether to a clean, dry flask and add a suitable anhydrous drying agent.
-
After a few minutes, decant or filter the dry, purified ether.
-
Test the purified ether to confirm the absence of peroxides.
Mandatory Visualizations
Caption: Simplified signaling pathway of ether autoxidation.
Caption: Experimental workflow for managing peroxide-forming ethers.
Caption: Logical relationships for ether safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. utep.edu [utep.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. 8.7 Peroxide Forming Compounds | Environment, Health and Safety [ehs.cornell.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. umsl.edu [umsl.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. research.uga.edu [research.uga.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. activatedaluminaballs.com [activatedaluminaballs.com]
- 13. wikieducator.org [wikieducator.org]
- 14. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reactions with 1,5-Dimethoxypentane
Welcome to the technical support center for troubleshooting reactions involving 1,5-dimethoxypentane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in synthesis?
A1: this compound is a diether, also known as pentamethylene glycol dimethyl ether. Due to the presence of two ether functional groups, it can act as a bidentate ligand, coordinating to metal centers. This property makes it a useful solvent, particularly for reactions involving organometallic reagents like Grignard reagents, where it can stabilize the reactive species. Ethers are generally unreactive, which makes them good solvents for a variety of chemical transformations.[1][2][3][4]
Q2: I am observing very low to no product formation. What are the potential general causes?
A2: Low yields can stem from a variety of factors not specific to this compound. These include impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, or issues during the workup and purification process. It is crucial to ensure all reagents are pure and dry, especially when working with moisture-sensitive compounds.
Q3: Could this compound be interfering with my reaction?
A3: While generally unreactive, the ether linkages in this compound can be cleaved under strongly acidic conditions, especially at elevated temperatures with strong acids like HBr or HI.[5][6][7][8] If your reaction conditions are highly acidic, the solvent itself may be degrading. Under neutral or basic conditions, this compound is highly stable.[9]
Q4: Are there any known side reactions associated with this compound?
A4: Direct side reactions involving this compound as a reactant are uncommon under typical synthetic conditions. However, like other ethers, it can slowly form explosive peroxides upon prolonged exposure to air and light.[2] It is advisable to use freshly opened bottles or to test for the presence of peroxides before use.
Troubleshooting Guide for Low Yields
This section provides a structured approach to troubleshooting low yields when using this compound as a solvent or reagent.
Issue 1: Low Yield in Organometallic Reactions (e.g., Grignard Reactions)
Possible Cause A: Inadequate Solvation and Stabilization
While this compound is an ether, its coordinating ability might differ from other common ethereal solvents like THF or diethyl ether. The flexibility of the pentyl chain allows for chelation, which can be advantageous, but in some cases, it might lead to less favorable solvation spheres around the metal center.
Solutions:
-
Co-solvent: Consider adding a co-solvent like THF to improve the solubility and stability of the organometallic reagent.
-
Temperature Optimization: The optimal temperature for the formation and reaction of organometallic reagents can be solvent-dependent. Experiment with a range of temperatures.
Possible Cause B: Impurities in this compound
Trace amounts of water or alcohol impurities in the solvent can quench highly reactive organometallic reagents.
Solutions:
-
Solvent Purity: Use anhydrous grade this compound.
-
Drying: If not using an anhydrous grade, dry the solvent using appropriate methods, such as distillation from sodium/benzophenone.
Issue 2: Reaction Stalls or Fails to Go to Completion
Possible Cause: Poor Solubility of Reagents
One or more of your reactants may have limited solubility in this compound at the reaction temperature.
Solutions:
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
Solubility Test: Before running the reaction, perform a simple solubility test of your starting materials in this compound at the intended reaction temperature.
-
Alternative Solvents: If solubility is a persistent issue, a different solvent system may be necessary.
Issue 3: Product Decomposition During Workup
Possible Cause: Acid-Catalyzed Cleavage
If your reaction workup involves strongly acidic conditions, the this compound can be cleaved, leading to byproducts that may complicate purification.[5][6][7][8]
Solutions:
-
Neutral or Basic Workup: If possible, modify your workup procedure to use neutral or mildly basic aqueous solutions.
-
Temperature Control: Perform the acidic workup at low temperatures (e.g., 0 °C) to minimize the rate of ether cleavage.
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction using this compound
This protocol outlines a general method for utilizing this compound as a solvent for a Grignard reaction.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask and heat gently under a stream of inert gas to activate the surface.
-
Solvent Addition: Add anhydrous this compound to the flask to cover the magnesium turnings.
-
Initiation: Add a small portion of the organic halide (dissolved in anhydrous this compound) to the stirred magnesium suspension. Initiation is indicated by a gentle bubbling and a slight increase in temperature. A small crystal of iodine can be added to aid initiation.
-
Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Subsequent Reaction: The prepared Grignard reagent in this compound is now ready for reaction with an electrophile.
Data Presentation
Table 1: Comparison of Ethereal Solvents in Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Coordinating Ability | Notes |
| Diethyl Ether | 34.6 | 4.3 | Good | Highly volatile, forms peroxides. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent | Good at solvating organometallic reagents, forms peroxides. |
| This compound | 161-163 | Not readily available | Bidentate, potentially strong | Higher boiling point allows for higher reaction temperatures. |
| 2-Methyltetrahydrofuran | 80 | 6.2 | Good | "Greener" alternative to THF. |
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Solvent coordination in Grignard reactions.
References
- 1. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 2. Ether: Preparation & Reactions | Study.com [study.com]
- 3. quora.com [quora.com]
- 4. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Effect of water content on 1,5-Dimethoxypentane performance
Welcome to the technical support center for 1,5-Dimethoxypentane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of this compound in their experiments by addressing potential issues related to water content.
Frequently Asked Questions (FAQs)
Q1: How does the presence of water affect the stability of this compound?
A1: this compound, as an acyclic ether, is generally stable under neutral and basic conditions, even in the presence of water. However, under acidic conditions, ethers are susceptible to cleavage.[1][2] The ether oxygen can be protonated by a strong acid, making it a good leaving group. A subsequent nucleophilic attack by water (hydrolysis) can then cleave the C-O bond, leading to the formation of methanol (B129727) and 1,5-pentanediol (B104693). This degradation can impact reaction outcomes by consuming the solvent and generating impurities.
Q2: What are the potential consequences of using this compound with high water content in moisture-sensitive reactions?
A2: In moisture-sensitive reactions, such as those involving organometallic reagents (e.g., Grignard reagents, organolithiums), the presence of water can have severely detrimental effects. Water will react with these highly basic reagents, quenching them and reducing the yield of the desired product. For instance, a Grignard reagent (R-MgX) will be rapidly protonated by water to form an alkane (R-H), rendering it inactive for the intended reaction. This can lead to low or no product formation and variability in experimental results.
Q3: What is the acceptable level of water content in this compound for anhydrous applications?
A3: For most anhydrous applications in pharmaceutical and fine chemical synthesis, the water content in the solvent should be kept to a minimum, typically below 50 ppm (0.005%).[3] The specific acceptable level will depend on the sensitivity of the reagents used in the reaction. For highly sensitive organometallic reactions, even lower water content may be necessary. It is crucial to use a properly dried and stored "anhydrous" grade of this compound for such applications.
Q4: How can I accurately determine the water content in my this compound solvent?
A4: The most accurate and widely used method for determining trace amounts of water in organic solvents is the Karl Fischer titration.[4][5][6] This technique is based on a quantitative reaction of water with an iodine-sulfur dioxide reagent. Both volumetric and coulometric Karl Fischer titration methods are suitable for determining water content in ethers.
Q5: What is the best way to dry this compound to reduce its water content?
A5: For reducing water content in ethers like this compound, the use of molecular sieves is a common and effective method.[3] Activated 3Å or 4Å molecular sieves can be added to the solvent and allowed to stand for a period to absorb water. For achieving very low water levels, distillation from a suitable drying agent (e.g., sodium/benzophenone) can be employed, although this should be done with extreme caution due to the flammability of the solvent and the reactive nature of the drying agent.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound, with a focus on issues arising from water content.
Issue 1: Low or No Yield in a Water-Sensitive Reaction (e.g., Grignard Reaction)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Water Content in this compound | 1. Determine the water content of the solvent using Karl Fischer titration. 2. If the water content is above the acceptable limit for your reaction (e.g., >50 ppm), dry the solvent using an appropriate method (e.g., molecular sieves). 3. Use a fresh, unopened bottle of anhydrous grade this compound. | The reaction yield should increase significantly as the quenching of the water-sensitive reagent is minimized. |
| Atmospheric Moisture Contamination | 1. Ensure all glassware is thoroughly oven-dried before use. 2. Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon). 3. Use septa and syringes for the transfer of reagents. | Consistent and reproducible yields will be achieved by preventing the introduction of atmospheric moisture. |
Issue 2: Formation of Unexpected Byproducts in an Acid-Catalyzed Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid-Catalyzed Hydrolysis of this compound | 1. Analyze the reaction mixture for the presence of methanol and 1,5-pentanediol using techniques like GC-MS or NMR. 2. If hydrolysis products are detected, consider using a less acidic catalyst or a different solvent that is more stable under the reaction conditions. 3. Minimize the reaction time and temperature to reduce the extent of solvent degradation. | The formation of hydrolysis-related byproducts will be reduced, leading to a cleaner reaction profile and easier purification. |
| Reaction of Substrate/Product with Hydrolysis Products | 1. If methanol or 1,5-pentanediol can react with your starting materials or products, their presence as impurities will lower the yield and complicate purification. 2. Use anhydrous this compound and minimize exposure to water to prevent the formation of these reactive impurities. | Improved product purity and yield. |
Experimental Protocols
Protocol for Determining Water Content in this compound using Karl Fischer Titration
This protocol provides a general guideline for the volumetric Karl Fischer titration of this compound.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Titration cell
-
Appropriate Karl Fischer reagent (e.g., one-component titrant)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Gastight syringe for sample injection
-
This compound sample
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titration cell with a suitable volume of anhydrous methanol or Karl Fischer solvent.
-
-
Solvent Conditioning:
-
Start the titrator to perform a pre-titration of the solvent in the cell. The instrument will titrate any residual water in the solvent until a stable, dry baseline (drift) is achieved.
-
-
Titrant Standardization:
-
Accurately add a known amount of a certified water standard or a substance with a precisely known water content (e.g., disodium (B8443419) tartrate dihydrate) to the conditioned cell.
-
Titrate the standard to the endpoint. The instrument will use this information to calculate the exact titer (mg H₂O / mL of titrant) of the Karl Fischer reagent.
-
-
Sample Analysis:
-
Using a clean, dry, gastight syringe, draw a known volume or weight of the this compound sample.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted and the endpoint is reached.
-
-
Calculation:
-
The instrument will calculate the water content of the sample based on the volume of titrant used and its standardized titer. The result is typically expressed in ppm or percentage.
-
Data Presentation:
| Parameter | Value |
| Sample Name | This compound |
| Sample Volume/Weight | e.g., 5 mL |
| Titrant Titer | e.g., 5.0 mg/mL |
| Volume of Titrant Consumed | e.g., 0.05 mL |
| Calculated Water Content (ppm) | To be determined |
Visualizations
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
- 5. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,5-Dimethoxypentane Waste Management
Of course. Here is a technical support center guide for the safe disposal of 1,5-Dimethoxypentane waste.
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste. Please consult your institution's Environmental Health & Safety (EHS) office for specific local regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous? A1: this compound, also known as Pentamethylene Glycol Dimethyl Ether, is an aliphatic diether.[1][2] Its waste is considered hazardous primarily because it is a flammable liquid.[3] Like other ethers, it may also form explosive peroxides upon prolonged exposure to air and light, posing a significant safety risk.[4][5]
Q2: Can I dispose of this compound waste by pouring it down the drain? A2: No. Federal and state laws generally prohibit the drain disposal of potentially hazardous and flammable chemicals.[4][6] Pouring flammable solvents down the drain can create a fire or explosion hazard in the plumbing.[4] All waste, including dilute solutions, must be collected for proper disposal by a certified hazardous waste handler.[6]
Q3: What are the primary hazards I should be aware of when handling this waste? A3: The primary hazard is flammability.[3] this compound has a flash point of 60°C (140°F), meaning it can ignite relatively easily.[3] The second significant hazard is the potential formation of shock-sensitive and explosive peroxides over time.[4][5]
Q4: How should I store this compound waste before collection? A4: Waste should be collected in a chemically compatible container that can be tightly sealed.[7][8] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and its approximate concentration.[6][7] Store the sealed container in a designated flammable liquids cabinet, away from heat, sparks, and open flames.[9][10]
Q5: Who is responsible for the final disposal of the collected waste? A5: The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[11] These entities are equipped to transport, treat, and dispose of hazardous waste in compliance with all regulations.
Troubleshooting Guide
Q: I've found an old container of this compound with an expired or missing date. What should I do? A: Do not move or open the container. Old ethers are particularly dangerous due to the high risk of peroxide crystal formation, which can be explosive upon friction or shock.[4][5] Contact your EHS office or chemical safety officer immediately for emergency disposal procedures.
Q: My waste container is bulging or showing crystal formation around the cap. What is the correct action? A: This indicates potential peroxide formation and pressurization. This is a highly dangerous situation. Do not attempt to open the container. Evacuate the immediate area, prevent access, and contact your EHS department or an emergency response team immediately.
Q: Can I mix this compound waste with other laboratory solvents? A: You should not mix it with incompatible waste streams such as acids, bases, or oxidizers.[12] It is generally permissible to combine it with other non-halogenated organic solvent waste.[10] However, always follow your institution's specific guidelines for waste segregation to avoid dangerous chemical reactions and to facilitate proper disposal.[4]
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 161 °C | [2] |
| Density | 0.843 g/mL at 25 °C | [2] |
| Flash Point | 60 °C (140 °F) - closed cup | [3] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [3] |
| GHS Signal Word | Warning | [3] |
| Hazard Statement | H226: Flammable liquid and vapor | [3][13] |
| Storage Class | 3 - Flammable liquids | [3] |
Experimental Protocol: Waste Collection for Disposal
This protocol details the standard procedure for safely accumulating and preparing this compound waste for collection by a professional disposal service.
Objective: To safely collect and label this compound waste in a laboratory setting.
Materials:
-
Appropriate waste container (chemically resistant glass or polyethylene) with a screw cap.
-
Hazardous waste label (provided by your EHS department).
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, flame-resistant lab coat.
-
Fume hood.
Methodology:
-
Work Area Preparation: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure and contain any potential spills. Ensure there are no ignition sources nearby.
-
Container Selection: Choose a clean, dry waste container that is compatible with ethers. Ensure the container size is appropriate for the expected volume of waste to avoid overfilling.
-
Waste Transfer: Carefully pour the this compound waste from your experimental apparatus into the designated waste container. Use a funnel to prevent spills.
-
Container Sealing: Securely fasten the cap on the waste container immediately after adding waste to prevent the release of flammable vapors. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]
-
Labeling: Attach a hazardous waste label to the container. Fill out all required information completely and legibly, including:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound".
-
List any other chemical constituents and their percentages.
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
-
Temporary Storage: Store the sealed and labeled container in a designated secondary containment bin within a flammable liquids safety cabinet. The cabinet should be located away from heat and direct sunlight.
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for removal requests.
Visualizations
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 111-89-7 [chemicalbook.com]
- 3. 1,5-二甲氧基戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mtu.edu [mtu.edu]
- 8. ethz.ch [ethz.ch]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. fishersci.com [fishersci.com]
- 13. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,5-Dimethoxypentane and 1,2-Dimethoxyethane (DME) as Solvents for Researchers
In the landscape of modern chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the efficiency, yield, and safety of a chemical process. This guide provides a detailed, objective comparison of two ethereal solvents: 1,5-dimethoxypentane and the more commonly known 1,2-dimethoxyethane (B42094) (DME). This analysis, supported by physical properties and contextual experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.
Physical and Chemical Properties: A Side-by-Side Comparison
A fundamental understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key characteristics of this compound and DME.
| Property | This compound | 1,2-Dimethoxyethane (DME) |
| Molecular Formula | C₇H₁₆O₂[1] | C₄H₁₀O₂ |
| Molecular Weight | 132.20 g/mol [1][2][3] | 90.12 g/mol |
| Boiling Point | 161 °C[2][4] | 85 °C |
| Melting Point | Not available | -58 °C |
| Density | 0.843 g/mL at 25 °C[2][4] | 0.867 g/mL at 25 °C |
| Flash Point | 60 °C (closed cup)[2][5] | 5 °C (closed cup) |
| Refractive Index | n20/D 1.408[2][4] | n20/D 1.379 |
| Solubility | Information not readily available | Miscible with water and many organic solvents. |
Structural and Functional Differences
The primary distinction between these two solvents lies in their alkyl chain length. This structural variance directly influences their physical properties, most notably the significantly higher boiling point of this compound.
Applications in Research and Industry
1,2-Dimethoxyethane (DME) is a versatile and widely used aprotic polar solvent. Its ability to act as a bidentate ligand, chelating metal cations, makes it particularly valuable in organometallic chemistry. Common applications include:
-
Grignard Reactions: DME is an effective solvent for the formation and reaction of Grignard reagents.
-
Suzuki and Stille Couplings: It is frequently employed as a solvent in palladium-catalyzed cross-coupling reactions.
-
Lithium-Ion Batteries: DME is a key component of the electrolyte in many lithium-ion and lithium-sulfur batteries due to its ability to dissolve lithium salts and its electrochemical stability.
-
Pharmaceutical Synthesis: Its solvating power makes it suitable for various synthetic transformations in drug development.
This compound is a less common aliphatic diether. While not as extensively documented as DME, it finds applications as a specialty solvent and intermediate. Its higher boiling point makes it a candidate for high-temperature reactions where DME would be too volatile. One documented application is in ring-closing C-O/C-O metathesis reactions to form tetrahydropyran.[6]
Performance in Chemical Reactions: A Contextual Analysis
Direct comparative experimental data for this compound and DME in the same reaction is scarce in the available literature. However, we can infer potential performance differences based on their properties and provide a standard protocol for a reaction where DME is commonly used.
Grignard Reaction: A Case Study
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that is highly sensitive to the choice of solvent. Ethereal solvents like DME are crucial for stabilizing the Grignard reagent.
While no specific yield data for a Grignard reaction in this compound was found, it can be postulated that its higher boiling point could be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate, particularly with less reactive alkyl or aryl halides. Conversely, the potentially weaker chelating ability of this compound compared to DME might affect the stability and reactivity of the Grignard reagent.
Experimental Protocol: Grignard Synthesis of Triphenylmethanol (B194598) (using an ethereal solvent)
This protocol is a representative example of a Grignard reaction where a solvent like DME or THF is typically used.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF (as a stand-in for DME in this protocol)
-
Methyl benzoate (B1203000)
-
1 M Sulfuric acid
-
Ligroin (for recrystallization)
-
Iodine crystal (as an initiator)
Procedure:
-
Apparatus Setup: A flame-dried or oven-dried round-bottom flask equipped with a reflux condenser and a dropping funnel is assembled. A drying tube containing calcium chloride is placed on top of the condenser to protect the reaction from atmospheric moisture.
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. A solution of bromobenzene in the anhydrous ethereal solvent is prepared in the dropping funnel. A small amount of the bromobenzene solution is added to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.
-
Formation of Grignard Reagent: Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ester: A solution of methyl benzoate in the anhydrous ethereal solvent is then added dropwise to the freshly prepared Grignard reagent. The reaction mixture is typically stirred and may be refluxed for a period to ensure complete reaction.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a flask containing ice and 1 M sulfuric acid. The product is then extracted with the ethereal solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude triphenylmethanol is then purified by recrystallization, typically from ligroin.
Conclusion
1,2-Dimethoxyethane (DME) is a well-established, versatile solvent with a broad range of applications, particularly in organometallic chemistry and battery technology, owing to its excellent solvating and chelating properties. Its lower boiling point facilitates easy removal post-reaction.
This compound, on the other hand, is a higher-boiling alternative. While less studied, its physical properties suggest it could be a suitable solvent for reactions requiring higher temperatures where volatility is a concern. However, its longer alkyl chain may reduce its efficacy as a chelating agent compared to DME, which could impact reactions where stabilization of metal centers is crucial.
The selection between these two solvents will ultimately depend on the specific requirements of the chemical transformation, including reaction temperature, the nature of the reagents, and the desired work-up procedure. For well-established procedures at moderate temperatures, DME remains a reliable choice. For high-temperature applications or where a less volatile solvent is desired, this compound presents a viable, albeit less characterized, alternative that may warrant further investigation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98 111-89-7 [sigmaaldrich.com]
- 3. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 111-89-7 [chemicalbook.com]
- 5. This compound 98 111-89-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1,5-Dimethoxypentane and Other Glymes in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The pursuit of safer, more efficient, and longer-lasting batteries is a cornerstone of modern energy research. The electrolyte, a critical component, dictates many of the performance characteristics of a battery. Glycol ethers, or "glymes," have emerged as a promising class of electrolyte solvents due to their favorable chemical and thermal stability. This guide provides a detailed comparison of 1,5-dimethoxypentane (also known as pentaglyme or G5) with other commonly studied glymes, such as diglyme (B29089) (G2) and triglyme (B29127) (G3), in the context of battery applications.
Physicochemical Properties: A Tabular Comparison
The performance of an electrolyte is intrinsically linked to the physicochemical properties of its solvent. Key parameters include ionic conductivity, which governs the rate of ion transport, and viscosity, which affects ion mobility and electrode wetting. The following tables summarize available experimental data for this compound and other glymes. It is important to note that the experimental conditions, particularly the type and concentration of the salt, can significantly influence these properties.
| Solvent | Salt | Salt Concentration | Temperature (°C) | Ionic Conductivity (mS cm⁻¹) | Viscosity (mPa·s) |
| This compound (G5) | Na[TFSA] | Equimolar ([Na(G5)₁][TFSA]) | 30 | 0.61[1] | 48[1] |
| Diglyme (G2) | LiTFSI | 1 M | 25 | ~1.5 - 2.0 | ~2.0 |
| Triglyme (G3) | LiTFSI | 1 M | 25 | ~1.0 - 1.5 | ~3.0 |
| Tetraglyme (B29129) (G4) | LiTFSI | 1 M | 25 | ~0.5 - 1.0 | ~4.5 |
Note: Data for diglyme, triglyme, and tetraglyme are compiled from various sources and represent typical values. Direct comparison is challenging due to variations in experimental setups.
Electrochemical Performance
The electrochemical stability window and cycling performance are critical indicators of an electrolyte's suitability for a particular battery chemistry.
| Solvent | Salt | Anodic Stability (V vs. Li/Li⁺ or Na/Na⁺) | Cycling Performance Highlights |
| This compound (G5) | Na[TFSA] | > 4.5 V vs. Na/Na⁺[1] | Good charge-discharge cycle stability in a Na/Na₀.₄₄MnO₂ cell[1] |
| Diglyme (G2) | LiTFSI/LiFSI | ~4.0 - 4.5 V vs. Li/Li⁺ | Generally good cycling stability with various lithium metal and lithium-ion cathodes.[2] |
| Triglyme (G3) | LiTFSI/LiFSI | ~4.0 - 4.5 V vs. Li/Li⁺ | Often shows a good balance of properties for lithium battery applications.[2] |
| Fluorinated this compound (FDMP) | LiFSI | >6.5 V vs. Li/Li⁺ | High Coulombic efficiency (~99%) and fast activation in lithium metal batteries.[3] |
Experimental Protocols
The data presented in this guide are derived from standard electrochemical and physicochemical characterization techniques. Below are detailed methodologies for key experiments.
Electrolyte Preparation
Glyme-based electrolytes are typically prepared in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen, which can be detrimental to battery performance.
-
Drying of Components : The glyme solvent and the lithium or sodium salt are dried under vacuum at elevated temperatures (e.g., 110°C for the salt) for at least 24 hours to remove any residual water.[2] The water content is often verified to be below a certain threshold (e.g., 10 ppm) using Karl Fischer titration.[2]
-
Mixing : The dried salt is dissolved in the dried glyme solvent to the desired concentration. The solution is typically stirred overnight to ensure complete dissolution and homogeneity.[4]
Ionic Conductivity Measurement
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor for battery rate performance.
-
Cell Assembly : A symmetric cell is assembled using two blocking electrodes (e.g., stainless steel) separated by a separator soaked in the electrolyte. The distance between the electrodes is fixed.[2]
-
Electrochemical Impedance Spectroscopy (EIS) : AC impedance measurements are performed over a range of frequencies (e.g., 1 Hz to 1 MHz). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation : The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A) where 'd' is the thickness of the separator (and thus the distance between the electrodes) and 'A' is the area of the electrode.
Viscosity Measurement
Viscosity affects the mobility of ions in the electrolyte and the wetting of the electrode and separator materials.
-
Viscometer : A rheometer or a viscometer is used to measure the dynamic viscosity of the electrolyte solution.
-
Temperature Control : The temperature of the sample is precisely controlled, as viscosity is highly temperature-dependent.
-
Measurement : The instrument measures the resistance of the fluid to flow, providing a value for viscosity, typically in units of millipascal-seconds (mPa·s).
Electrochemical Stability Window (ESW) Determination
The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.
-
Cell Assembly : A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) : The potential of the working electrode is scanned from the open-circuit potential to higher (anodic scan) or lower (cathodic scan) potentials at a slow scan rate (e.g., 0.1 to 1 mV/s).[1]
-
Determination of Limits : The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction, respectively.
Battery Cycling Performance
Galvanostatic cycling is used to evaluate the performance of the electrolyte in a full battery cell configuration.
-
Cell Assembly : A coin cell or other test cell is assembled with a specific anode (e.g., lithium metal) and cathode (e.g., LiFePO₄ or Na₀.₄₄MnO₂) and the prepared glyme-based electrolyte.[1][2]
-
Galvanostatic Cycling : The cell is charged and discharged at a constant current between defined voltage limits for a number of cycles.
-
Data Analysis : Key performance metrics such as discharge capacity, Coulombic efficiency (the ratio of discharge to charge capacity in a cycle), and capacity retention over cycling are recorded and analyzed to assess the long-term stability and performance of the electrolyte.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) help to illustrate key concepts and workflows.
Caption: A flowchart of the experimental workflow for characterizing battery electrolytes.
Caption: Molecular structures of diglyme, triglyme, and this compound.
Conclusion
The promising results from fluorinated this compound, which show significantly enhanced electrochemical stability, suggest that the pentane-based ether backbone is a promising platform for further molecular design of electrolyte solvents.[3] Future research focusing on a direct comparative study of this compound with other glymes using a consistent lithium salt and concentration will be crucial for a definitive assessment of its potential in next-generation lithium batteries.
References
- 1. Physicochemical properties of pentaglyme–sodium bis(trifluoromethanesulfonyl)amide solvate ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. iris.unife.it [iris.unife.it]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Potential of 1,5-Dimethoxypentane in Lithium-Ion Batteries: A Comparative Outlook
While the quest for safer, more efficient, and longer-lasting lithium-ion batteries (LIBs) has led to the exploration of numerous novel electrolyte components, 1,5-Dimethoxypentane (DMP) remains a largely unexplored candidate. A comprehensive review of current scientific literature reveals a significant gap in research concerning its performance as a solvent or co-solvent in LIB electrolytes. This guide, therefore, aims to provide a comparative framework for researchers and scientists by juxtaposing the known performance of conventional and alternative ether-based electrolytes against the yet-to-be-determined potential of DMP. The following sections detail the standard experimental protocols used to evaluate electrolyte performance and present comparative data for established alternatives, thereby offering a roadmap for future investigations into this compound.
Comparative Performance of Electrolyte Solvents
To contextualize the potential of this compound, it is essential to understand the performance of currently utilized electrolyte solvents. Ethers, in particular, are of interest due to their potential for high ionic conductivity and good low-temperature performance. The table below summarizes key performance metrics for common carbonate- and ether-based electrolytes. The absence of data for this compound underscores the novelty of its potential application.
| Electrolyte Solvent | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li+) | Cycling Stability (Capacity Retention after 100 cycles) | Rate Capability | Safety Characteristics |
| Carbonate-Based | |||||
| Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 wt.) | ~10-12 | ~4.5 | ~85-95% with graphite (B72142) anode | Good | Flammable, forms stable SEI |
| Ether-Based | |||||
| 1,2-Dimethoxyethane (DME) | ~8-10 | ~3.5-4.0 | Often poor with graphite due to co-intercalation | Excellent | Flammable, can dissolve polysulfides in Li-S batteries |
| Dioxolane (DOL) | ~7-9 | ~3.5-4.0 | Improved stability over DME with certain additives | Excellent | Flammable, often used with DME |
| This compound (DMP) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Electrolyte Evaluation
The following are detailed methodologies for key experiments essential for evaluating the performance of a novel electrolyte component like this compound.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct lithium ions.
Methodology:
-
The electrolyte is prepared by dissolving a lithium salt (e.g., 1 M LiPF6) in the solvent system (e.g., a mixture including this compound).
-
The conductivity is measured using a conductivity meter with a two-electrode cell. The cell is placed in a temperature-controlled chamber to measure conductivity at various temperatures.
-
AC impedance spectroscopy is performed over a frequency range (e.g., 1 Hz to 1 MHz) with a small amplitude voltage (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.
Methodology:
-
Linear sweep voltammetry (LSV) is performed using a three-electrode cell. A lithium metal electrode serves as both the counter and reference electrode, while a working electrode of an inert material (e.g., stainless steel or platinum) is used.
-
The potential is scanned from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials at a slow scan rate (e.g., 0.1 mV/s).
-
The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction.
Cycling Stability and Coulombic Efficiency Evaluation
Objective: To assess the long-term performance and efficiency of the electrolyte in a full cell.
Methodology:
-
Coin cells (e.g., 2032-type) are assembled with a standard cathode (e.g., LiFePO4 or NMC) and anode (e.g., graphite or lithium metal) and the test electrolyte.
-
The cells are subjected to galvanostatic cycling at a specific C-rate (e.g., C/10 for formation cycles, followed by C/2 or 1C for long-term cycling) within a defined voltage range.
-
The discharge capacity is monitored over a large number of cycles (e.g., 100 or more).
-
Cycling stability is reported as the percentage of the initial capacity retained after a certain number of cycles.
-
Coulombic efficiency is calculated for each cycle as the ratio of the discharge capacity to the charge capacity of the preceding charge.
Experimental Workflow for Electrolyte Performance Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new electrolyte candidate such as this compound.
Caption: Workflow for evaluating a novel battery electrolyte.
Logical Relationship of Key Performance Indicators
The interplay between various performance metrics is crucial for the overall viability of an electrolyte. The following diagram illustrates these relationships.
Caption: Interdependencies of electrolyte properties and battery performance.
Ether Solvents in High-Energy Batteries: A Comparative Analysis
For researchers and scientists at the forefront of battery technology, the choice of electrolyte solvent is paramount. Ether-based electrolytes have emerged as a compelling option for high-energy lithium metal batteries, offering distinct advantages in terms of compatibility with lithium metal anodes, high ionic conductivity, and low viscosity. However, their inherent low oxidative stability has historically limited their application with high-voltage cathodes. This guide provides a comparative overview of common ether solvents, detailing their electrochemical performance and the strategies being employed to overcome their limitations.
Comparative Performance of Ether Solvents
The performance of an ether-based electrolyte is a complex interplay of the solvent's molecular structure, the salt concentration, and the presence of additives. The following table summarizes key performance metrics for several common ether solvents used in lithium battery research.
| Ether Solvent | Abbreviation | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Key Advantages | Key Disadvantages |
| 1,2-Dimethoxyethane | DME | ~1 - 10 | < 4.0 | High ionic conductivity, good Li metal compatibility.[1][2] | Poor oxidative stability.[1][2][3] |
| 1,3-Dioxolane | DOL | ~1 - 8 | < 4.0 | Good Li metal compatibility, often used with DME. | Low oxidative stability. |
| Tetrahydrofuran | THF | ~1 - 9 | ~4.5 (with additives) | Good Li metal compatibility. | Low oxidative stability, can be improved with additives like nitrates.[3] |
| Di-n-propyl ether | DPE | Lower than DME | Enables stable cycling at high voltage in specific formulations.[4] | Non-polar nature can promote a robust cathode electrolyte interphase (CEI).[4] | Lower ionic conductivity. |
| Methyl propyl ether | MPE | Higher than EPE | Studied in high-concentration electrolytes for Li-S batteries.[5] | Good Li-ion coordination in concentrated electrolytes.[5] | Performance is highly dependent on salt concentration. |
| n-Butyl methyl ether | BME | Higher than EPE | Investigated for high-concentration Li-S battery electrolytes.[5] | Pronounced Li-ion coordination in concentrated electrolytes.[5] | Performance is highly dependent on salt concentration. |
| Ethyl propyl ether | EPE | Lower than MPE/BME | Used in studies of high-concentration electrolytes.[5] | Steric hindrance can lower solvation number.[5] | Lower ionic conductivity in some formulations.[5] |
| Asymmetric Ethers (e.g., 1-ethoxy-2-methoxyethane) | - | Higher exchange current densities than symmetric ethers.[6][7][8] | Improved oxidative stability with fluorination.[8][9] | Accelerate Li redox kinetics, enhancing high-rate performance.[6][7][8][9][10] | More complex synthesis.[1] |
Experimental Protocols
Accurate and reproducible data is the cornerstone of materials science research. The following are standard experimental protocols for characterizing the key performance parameters of ether-based electrolytes.
Ionic Conductivity Measurement
-
Method: Electrochemical Impedance Spectroscopy (EIS).
-
Procedure:
-
Assemble a symmetric cell (e.g., stainless steel // separator soaked in electrolyte // stainless steel) in a controlled environment (e.g., an argon-filled glovebox).
-
Use a potentiostat/galvanostat with an EIS module to apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = d / (A * Rb), where 'd' is the thickness of the separator and 'A' is the area of the electrode.
-
Electrochemical Stability Window (ESW) Determination
-
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[11]
-
Procedure:
-
Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[11]
-
For oxidative stability, scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).[12]
-
The onset potential of a significant increase in current is defined as the anodic stability limit.
-
For reductive stability, scan the potential towards negative values to determine the cathodic stability limit.
-
Battery Cycling Performance
-
Method: Galvanostatic Cycling.[11]
-
Procedure:
-
Assemble a coin cell or pouch cell with a lithium metal anode, a separator soaked in the test electrolyte, and a high-voltage cathode (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811).
-
Cycle the cell between defined voltage limits (e.g., 3.0 - 4.3 V) at a constant current density (C-rate).
-
Key metrics to record include charge/discharge capacity, coulombic efficiency, and capacity retention over a specified number of cycles.
-
Enhancing Ether Solvent Performance
The primary challenge for ether solvents is their limited oxidative stability.[1][2][3] Researchers are actively pursuing several strategies to overcome this hurdle and enable their use in high-voltage applications.
Caption: Strategies to overcome the low oxidative stability of ether solvents for high-energy batteries.
The development of novel ether-based electrolytes through high-concentration formulations, molecular engineering, and the use of functional additives is paving the way for their successful implementation in next-generation high-energy batteries. Continued research in these areas will be critical to unlocking the full potential of lithium metal and other advanced battery chemistries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Realizing a high voltage lithium metal battery in ether-based electrolyte by regulating the cathode electrolyte interphase - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00252C [pubs.rsc.org]
- 4. Non-polar ether-based electrolyte solutions for stable high-voltage non-aqueous lithium metal batteries (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric ether solvents for high-rate lithium metal battery electrolytes - APS Global Physics Summit 2025 [archive.aps.org]
- 8. EconPapers: Asymmetric ether solvents for high-rate lithium metal batteries [econpapers.repec.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Asymmetric ether solvents enhance Li-metal battery charging and stability - Batteries News [batteriesnews.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validating the Electrochemical Performance of Ether-Based Electrolytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of high-energy-density and long-lasting lithium metal batteries necessitates the development of advanced electrolytes that can ensure stable and efficient cycling of the lithium metal anode. Ether-based solvents are a promising class of materials due to their good compatibility with lithium metal. This guide provides a comparative analysis of the electrochemical performance of a novel fluorinated ether, 1,5-Dimethoxypentane (FDMP), against the widely studied non-fluorinated ether, 1,2-Dimethoxyethane (B42094) (DME).
Comparative Electrochemical Performance
The following tables summarize the key electrochemical performance metrics for electrolytes based on fluorinated this compound (FDMP) and 1,2-dimethoxyethane (DME). The data is compiled from studies utilizing a 1 M Lithium bis(fluorosulfonyl)imide (LiFSI) salt, a common choice for high-performance electrolytes.
| Electrolyte | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| 1 M LiFSI in FDMP | Not Reported | > 6.5 | [1] |
| 1 M LiFSI in DME | 21.9 | ~3.9 | [1] |
| Electrolyte | Avg. Coulombic Efficiency (%) | Cycling Conditions | Capacity Retention | Reference |
| 1 M LiFSI in FDMP | ~99% | Li | NMC batteries | |
| 1 M LiFSI in DME | Not Reported | Not Reported | Rapid decay beyond 30 cycles in LFP cells | [1] |
Experimental Protocols
The data presented in this guide is based on established electrochemical characterization techniques. Below are detailed methodologies for the key experiments cited.
Ionic Conductivity Measurement
The ionic conductivity of the electrolytes is typically measured using electrochemical impedance spectroscopy (EIS).
-
Cell Configuration: A symmetric cell with two stainless steel blocking electrodes is used.
-
Procedure: The electrolyte is placed between the two electrodes. EIS is performed over a frequency range (e.g., 1 Hz to 1 MHz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.
Electrochemical Stability Window (ESW) Determination
The electrochemical stability window is determined by linear sweep voltammetry (LSV).
-
Cell Configuration: A three-electrode cell is typically used, with a lithium metal reference and counter electrode, and a working electrode (e.g., stainless steel or platinum).
-
Procedure: The potential of the working electrode is swept from the open-circuit potential to higher (anodic) or lower (cathodic) potentials at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The oxidative and reductive stability limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.
Coulombic Efficiency (CE) and Cycling Performance Evaluation
The Coulombic efficiency and cycling stability are evaluated using galvanostatic cycling of lithium metal cells.
-
Cell Configuration: Coin cells (e.g., CR2032) are assembled with a lithium metal anode, a separator, and a cathode (e.g., LiFePO₄ (LFP) or LiNiMnCoO₂ (NMC)).
-
Procedure: The cells are cycled at a constant current density (e.g., C/2 rate) between defined voltage limits.
-
Data Analysis:
-
Coulombic Efficiency: The CE for each cycle is calculated as the ratio of the discharge capacity to the charge capacity.
-
Capacity Retention: The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.
-
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical workflow for the design and validation of a fluorinated ether electrolyte.
Caption: Standard experimental workflow for characterizing battery electrolytes.
Caption: Performance comparison between non-fluorinated and fluorinated ether electrolytes.
References
Benchmarking 1,5-Dimethoxypentane: A Comparative Guide for Researchers in Electrolyte Development
For Immediate Release
In the continuous pursuit of advancing energy storage technologies, the choice of electrolyte solvent is paramount to achieving desired battery performance characteristics. This guide provides a comprehensive comparison of 1,5-dimethoxypentane, a promising ether-based solvent, against traditional carbonate-based electrolyte solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their next-generation battery designs.
Executive Summary
This compound, a member of the glyme family of solvents, presents a unique set of properties that position it as a potential alternative to conventional carbonate solvents in lithium-ion and beyond-lithium-ion battery systems. Ethers are generally recognized for their excellent compatibility with lithium metal anodes, a critical component for high-energy-density batteries.[1][2] This guide will delve into the key performance metrics of this compound-based electrolytes and provide a comparative framework against established carbonate solvent systems.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and concise comparison, the following tables summarize the key physicochemical and electrochemical properties of this compound and traditional carbonate solvents. It is important to note that direct, comprehensive comparative studies on this compound are not widely available in the public domain. Therefore, the data presented for this compound is based on findings for structurally similar ether-based electrolytes, particularly glymes, to provide a reasonable estimation of its performance.
Table 1: Physicochemical Properties of Electrolyte Solvents
| Property | This compound (Glyme Representative) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) |
| Molecular Weight ( g/mol ) | 132.20 | 88.06 | 90.08 | 118.13 |
| Boiling Point (°C) | ~175 | 248 | 90 | 127 |
| Viscosity (mPa·s at 25°C) | Low (estimated) | High (in solid form at RT) | 0.59 | 0.75 |
| Dielectric Constant | Moderate (estimated) | 89.78 | 3.1 | 2.8 |
Table 2: Electrochemical Performance of Electrolytes (1M LiPF6 in Solvent)
| Performance Metric | This compound (Glyme Representative) | EC/DMC (1:1 vol/vol) | EC/DEC (1:1 vol/vol) |
| Ionic Conductivity (mS/cm at 25°C) | ~1-5 (estimated for glymes)[3][4] | ~11.7[5] | ~7.5[6] |
| Electrochemical Stability Window (V vs. Li/Li+) | ~4.0[2] | >4.5[7] | >4.5 |
| Compatibility with Lithium Metal Anode | Excellent[1][2] | Poor (dendrite formation) | Poor (dendrite formation) |
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is based on established experimental protocols widely used in the battery research community. The following sections detail the methodologies for the key performance metrics.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct lithium ions.
Methodology:
-
Sample Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in the solvent or solvent blend inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: A conductivity cell with two platinum electrodes of a known cell constant is filled with the prepared electrolyte.
-
Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (R) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or more commonly, using a cell constant).
Electrochemical Stability Window (ESW) Determination
Objective: To define the voltage range within which the electrolyte remains stable without significant decomposition.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Measurement: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed at a slow scan rate (e.g., 1 mV/s). The potential is swept from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials.
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).
Battery Cycling Performance Evaluation
Objective: To assess the long-term stability and performance of the electrolyte in a full-cell configuration.
Methodology:
-
Cell Assembly: Coin cells (e.g., 2032-type) are assembled with a cathode (e.g., LiFePO₄ or NMC), a lithium metal or graphite (B72142) anode, a separator, and the electrolyte under investigation.
-
Formation Cycles: The cells are subjected to a few initial slow-rate charge-discharge cycles to form a stable solid electrolyte interphase (SEI) on the anode.
-
Galvanostatic Cycling: The cells are then cycled at various C-rates (a measure of the charge and discharge current relative to the battery's capacity) for an extended number of cycles (e.g., 100 or more).
-
Data Analysis: Key parameters such as discharge capacity, coulombic efficiency (the ratio of charge output to charge input in a cycle), and capacity retention are plotted against the cycle number to evaluate the long-term performance and stability.[8]
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for benchmarking electrolyte performance.
Caption: Relationship between solvent properties and battery performance.
Conclusion
This compound, as a representative of ether-based solvents, shows promise in addressing some of the key challenges in advanced battery technologies, particularly in enabling the use of high-energy lithium metal anodes. While its lower oxidative stability compared to carbonates is a consideration for high-voltage applications, ongoing research into electrolyte additives and salt chemistry may mitigate this limitation. This guide serves as a foundational resource for researchers to objectively evaluate the potential of this compound and other novel ether-based solvents in their pursuit of next-generation energy storage solutions. Further direct comparative studies are warranted to fully elucidate the performance benefits and trade-offs of this promising solvent class.
References
- 1. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03996B [pubs.rsc.org]
- 2. Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. wasatchmolecular.com [wasatchmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Side-by-Side Analysis of 1,5-Dimethoxypentane and Triglyme for Researchers and Drug Development Professionals
In the landscape of solvent selection for chemical synthesis and formulation, the choice between various ethers is often nuanced, hinging on a delicate balance of physical properties, reactivity, and safety considerations. This guide provides a detailed, data-driven comparison of two prominent ether solvents: 1,5-Dimethoxypentane and Triglyme (B29127) (triethylene glycol dimethyl ether). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and triglyme is presented below. These parameters are fundamental to understanding the behavior of these solvents in various experimental settings.
| Property | This compound | Triglyme |
| Molecular Formula | C7H16O2[1][2] | C8H18O4 |
| Molecular Weight ( g/mol ) | 132.20[1][2] | 178.23 |
| Boiling Point (°C) | 161[3] | 216 |
| Melting Point (°C) | Data not available | -45 |
| Density (g/mL at 25°C) | 0.843[3] | 0.986 |
| Viscosity | Data not available | 2.21 mm²/s (kinematic at 20°C) |
| Flash Point (°C) | 60 (closed cup) | 113 (closed cup) |
| Solvent Classification | Aliphatic Diether[3] | Glycol Ether (Glyme) |
Performance in Key Applications
Both this compound and triglyme find utility in a range of chemical applications, most notably as solvents in organic synthesis and as electrolytes in battery technology.
Organic Synthesis: Grignard and Suzuki Coupling Reactions
In the realm of organic synthesis, the choice of solvent is critical for reaction success. While direct comparative studies between this compound and triglyme are not extensively documented in the available literature, their properties allow for an informed discussion of their potential performance.
Grignard Reactions: The formation of Grignard reagents and their subsequent reactions require anhydrous, ether-based solvents that can solvate the magnesium species. Both this compound and triglyme can serve this purpose. The higher boiling point of triglyme may be advantageous for reactions requiring elevated temperatures. However, its greater coordinating ability could potentially hinder the reactivity of the Grignard reagent in some cases. A systematic evaluation of solvents for Grignard reactions has shown that factors such as the suppression of side reactions (e.g., Wurtz coupling) are crucial.[4]
Suzuki Coupling Reactions: Palladium-catalyzed Suzuki coupling is a powerful tool for carbon-carbon bond formation. The solvent plays a key role in solubilizing the reactants and catalyst, and in influencing the reaction kinetics and selectivity.[5][6] The polarity and coordinating ability of the solvent can be critical.[5] Glymes like triglyme are often employed in these reactions. The selection between this compound and triglyme would depend on the specific substrates and the desired reaction conditions, with triglyme's higher boiling point offering a wider operational temperature range.
Electrochemistry: Lithium Battery Electrolytes
A significant area of application for both solvents is in the formulation of electrolytes for lithium batteries. Glyme-based electrolytes are considered promising alternatives to traditional carbonate-based systems due to their lower flammability, and their stability can be tuned by altering the ether chain length.[7][8]
Triglyme-based electrolytes have been investigated for their potential in lithium-oxygen (Li-O2) and lithium-metal batteries.[9][10] Its low volatility and ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode are key advantages.[9] The properties of glyme-lithium salt mixtures can range from concentrated solutions to "solvate" ionic liquids, which exhibit high ionicity and lithium transference numbers.[11]
While less extensively studied, this compound and similar aliphatic diethers are also being explored as electrolyte components. The choice between these ethers often involves a trade-off between viscosity, conductivity, and electrochemical stability.[7] The use of additives is often necessary to enable the formation of a robust SEI on graphite (B72142) anodes when using ether-based solvents.[12]
Safety and Environmental Impact
This compound:
-
Hazards: Flammable liquid and vapor.
-
Toxicity: Specific toxicity data is limited in the provided search results.
-
Environmental Impact: Information on the environmental fate of this compound is not detailed in the search results.
Triglyme:
-
Hazards: Combustible liquid. May form explosive peroxides upon prolonged exposure to air.
-
Toxicity: Classified as a reproductive toxicity Category 1B substance. It is advised to avoid all contact.
-
Environmental Impact: Considered to have low to moderate acute toxicity.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generic procedures for key reactions where these solvents might be employed.
General Protocol for a Grignard Reaction
-
Apparatus Setup: All glassware must be rigorously dried to exclude moisture. A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube is assembled. The system is flushed with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: Magnesium turnings are placed in the flask. The alkyl or aryl halide is dissolved in the anhydrous ether solvent (this compound or triglyme).
-
Initiation: A small portion of the halide solution is added to the magnesium. The reaction is initiated, which may require gentle heating or the addition of an initiator like iodine.
-
Addition: Once the reaction has started, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is stirred, and heating may be applied to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled, and the Grignard reagent is quenched by the slow addition of the desired electrophile. An acidic work-up is typically performed to protonate the resulting alkoxide and dissolve any remaining magnesium salts.
General Protocol for a Suzuki Coupling Reaction
-
Reaction Setup: A Schlenk flask or a round-bottom flask is charged with the aryl halide, the boronic acid or its ester, a palladium catalyst, a ligand (if required), and a base. The flask is equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: The chosen solvent (this compound or triglyme) is degassed and added to the reaction flask under an inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring for the required time. Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is typically diluted with an organic solvent and washed with water or an aqueous solution to remove the base and inorganic byproducts.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.[13]
Visualizing Experimental Workflows
To illustrate a typical workflow for evaluating and comparing the performance of these solvents in a practical application, the following diagrams are provided.
Caption: Workflow for comparing solvents in a lithium battery electrolyte.
Caption: Workflow for a comparative Suzuki coupling reaction study.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 111-89-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
The Efficacy of Ether-Based Electrolytes in Enhancing Battery Cycle Life: A Comparative Guide
For researchers, scientists, and professionals in battery technology development, the quest for a stable and long-lasting battery is paramount. The electrolyte, a critical component of any lithium-ion battery, plays a pivotal role in its performance and longevity. This guide provides a comparative analysis of ether-based electrolyte solvents, with a conceptual focus on structures like 1,5-dimethoxypentane, against well-established carbonate-based additives in improving battery cycle life. While specific experimental data for this compound is limited in publicly available research, this guide leverages data on analogous ether-based systems to provide a valuable comparative framework.
Executive Summary
Electrolyte additives are crucial in forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI), which are essential for long-term cycling stability.[1][2] Traditional carbonate-based additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are known for their effective SEI-forming capabilities.[1][2] Ether-based solvents, on the other hand, are recognized for their excellent compatibility with lithium metal anodes, a key component for next-generation high-energy-density batteries. This guide will explore the performance characteristics of these different classes of electrolyte components, supported by available experimental data.
Comparison of Electrolyte Additives and Ether-Based Solvents
The performance of various electrolyte additives and ether-based solvents is summarized in the table below. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparative studies under identical conditions are scarce, and performance can vary based on the specific battery chemistry and testing parameters.
| Additive/Solvent Class | Key Benefits | Typical Concentration | Impact on Cycle Life | Impact on Coulombic Efficiency | Key Challenges |
| Ether-Based Solvents | Excellent Li metal compatibility, good low-temperature performance.[3][4] | Solvent/Co-solvent | Can enable stable cycling of high-voltage batteries with high capacity retention.[3] | High, often exceeding 99%.[3] | Poor oxidative stability at high voltages (>4V).[3] |
| Fluoroethylene Carbonate (FEC) | Forms a stable, LiF-rich SEI, suppresses electrolyte decomposition.[2][5] | 1-10 wt% | Significantly improves cycle life and capacity retention.[5] | High | Can increase interfacial resistance at higher concentrations. |
| Vinylene Carbonate (VC) | Forms a polymeric SEI, improves thermal stability and reduces capacity fade.[1][6] | 1-5 wt% | Enhances cycle life, particularly at elevated temperatures.[1] | High | Can lead to increased impedance.[1] |
| 1,3-Propane Sultone (PS) | Effective SEI film former, reduces gas generation.[7][8] | 0.5-3 wt% | Prolongs electrode life and improves cycling efficiency.[9] | High | Potential for side reactions. |
| Lithium Bis(oxalato)borate (LiBOB) | Forms a stable CEI on the cathode, scavenges HF.[10][11] | 0.1-1 wt% | Improves cycling stability of high-voltage cathodes.[10][11] | High | Can increase viscosity and decrease conductivity. |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are generalized methodologies for evaluating electrolyte additives.
Cell Assembly and Formation
Lithium-ion coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox. The cell consists of a cathode (e.g., LiNiMnCoO2), a separator, a lithium metal or graphite (B72142) anode, and the electrolyte with the additive being tested. The baseline electrolyte is often a solution of 1 M LiPF6 in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate and dimethyl carbonate). After assembly, a formation cycle is performed at a low C-rate (e.g., C/20) to form the initial SEI layer.
Electrochemical Cycling
The cycling performance is evaluated by charging and discharging the cells at various C-rates (e.g., 1C) within a specific voltage range (e.g., 3.0-4.3 V). Key metrics recorded include discharge capacity, capacity retention over cycles, and coulombic efficiency (the ratio of discharge to charge capacity).
Post-mortem Analysis
After cycling, the cells are disassembled in a glovebox for post-mortem analysis. Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) are used to characterize the chemical composition and morphology of the SEI and CEI layers on the electrodes.
Mechanism of Action: A Visual Representation
The following diagrams illustrate the conceptual workflow for evaluating electrolyte additives and the proposed mechanism by which they enhance battery performance.
Experimental workflow for evaluating battery electrolyte additives.
Protective mechanism of electrolyte additives in a lithium-ion battery.
Conclusion
The selection of an appropriate electrolyte additive or solvent system is a critical determinant of a lithium-ion battery's cycle life and overall performance. While carbonate-based additives like FEC and VC have demonstrated significant success in forming stable SEI layers on conventional anodes, the emergence of high-energy-density lithium metal anodes necessitates the exploration of alternative electrolyte systems. Ether-based solvents, conceptually including structures like this compound, show great promise in this regard due to their inherent compatibility with lithium metal. However, their lower oxidative stability remains a challenge that needs to be addressed through molecular engineering and the use of co-additives. Further research focusing on direct comparative studies of novel ether-based compounds against established additives will be crucial for the development of next-generation lithium-ion batteries.
References
- 1. oneenergi.com [oneenergi.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. oneenergi.com [oneenergi.com]
- 8. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meisenbaochem.com [meisenbaochem.com]
- 10. Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Cross-Validation of 1,5-Dimethoxypentane in Experimental Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,5-dimethoxypentane against other common ethereal solvents used in experimental research. While direct comparative performance data for this compound in widely used synthetic reactions is limited in publicly available literature, this document compiles its known physical properties and draws comparisons with established solvents. The guide also offers detailed experimental protocols for key reactions where ethereal solvents are crucial, allowing researchers to make informed decisions on solvent selection.
Performance Comparison of Ethereal Solvents
The selection of a solvent is critical as it can significantly influence reaction rates, yields, and the stability of intermediates.[1] Ethers are a class of solvents frequently employed in organic synthesis, particularly for organometallic reactions, due to their ability to solvate cations and their relative inertness. This compound, a diether, can be classified as a simple glyme. Glymes are known for their chelating abilities, which can enhance the reactivity of organometallic reagents.[2]
Physicochemical Properties
A comparison of the physical properties of this compound with other commonly used ethereal solvents is essential for predicting its behavior in a reaction. Key parameters include boiling point, which dictates the accessible temperature range of a reaction, and polarity, which influences the solubility of reagents and the stabilization of charged intermediates.
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | C7H16O2 | 132.20 | 161-162 | 0.843 |
| Diethyl Ether | C4H10O | 74.12 | 34.6 | 0.713 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 66 | 0.889 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C5H10O | 86.13 | 80 | 0.854 |
| Cyclopentyl Methyl Ether (CPME) | C6H12O | 100.16 | 106 | 0.860 |
| 1,2-Dimethoxyethane (B42094) (DME) | C4H10O2 | 90.12 | 85 | 0.867 |
Note: Data compiled from various sources. Exact values may vary slightly.
Performance in Key Reactions
It is important to note that higher-order glymes can sometimes lead to inferior results in Grignard reactions due to the high energy required to displace the strongly coordinating solvent from the reaction intermediates.[6] This suggests that while this compound's chelating ability could be advantageous, it might also hinder certain reaction pathways.
Experimental Protocols
The following are detailed methodologies for two common reactions where ethereal solvents are critical. These protocols are generalized to allow for adaptation to different ether solvents, including this compound.
Grignard Reaction: Synthesis of a Tertiary Alcohol
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a ketone to yield a tertiary alcohol. The choice of ether solvent can affect the rate of Grignard reagent formation and the solubility of the magnesium salts formed.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Ketone (e.g., acetone)
-
Anhydrous ethereal solvent (e.g., Diethyl Ether, THF, or this compound)
-
Iodine crystal (as an initiator)
-
Aqueous HCl or NH4Cl solution (for quenching)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried to remove any moisture.
-
Initiation: Place magnesium turnings and a small iodine crystal in the flask under a nitrogen atmosphere.
-
Grignard Reagent Formation: Add a small portion of the ethereal solvent to the dropping funnel containing the alkyl/aryl halide. Add a few drops of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Add the remaining halide solution dropwise to maintain a gentle reflux.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of the ketone in the anhydrous ethereal solvent dropwise from the dropping funnel.
-
Quenching: After the addition is complete, slowly add a saturated aqueous solution of NH4Cl or dilute HCl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the ethereal solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the crude product by distillation or column chromatography.
Caption: General workflow for a Grignard reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of solvent can influence the solubility of the catalyst, reagents, and the rate of the catalytic cycle.
Materials:
-
Aryl or vinyl halide
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous ethereal solvent (e.g., Dioxane, THF, or this compound)
-
Degassed water
Procedure:
-
Apparatus Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, boronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the anhydrous ethereal solvent and degassed water. The ratio of organic solvent to water is typically between 3:1 and 5:1.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound presents itself as a potentially useful diether solvent with a high boiling point, which could be advantageous for reactions requiring elevated temperatures. Its structural similarity to glymes suggests it may offer good solvating power for cations in organometallic reactions. However, the lack of direct comparative experimental data makes it difficult to definitively position its performance against well-established solvents like THF or greener alternatives such as 2-MeTHF and CPME. Researchers are encouraged to consider the physical properties of this compound and conduct small-scale validation experiments to determine its suitability for their specific applications. The provided protocols offer a starting point for exploring its use in common synthetic transformations.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. Kinetics of anionic polymerization of styrene in binary mixtures of dimethoxyethane and benzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Environmental Impact of Ether Solvents: A Guide for Researchers
The selection of a solvent is a critical decision in chemical research and drug development, with significant implications for process efficiency, safety, and environmental sustainability. Ether solvents are widely utilized for their versatile solvating properties, but their environmental profiles vary considerably. This guide offers a comparative analysis of the environmental impact of four common ether solvents: Diethyl Ether, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making more informed and environmentally conscious solvent choices.
Comparative Overview of Environmental and Safety Metrics
The following table summarizes key quantitative data regarding the environmental impact and safety of the selected ether solvents. It is important to note that direct comparisons can be challenging due to variations in testing methodologies and the availability of publicly accessible data.
| Parameter | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Life Cycle GHG Emissions (kg CO₂e/kg) | Data not available | ~5.6 (estimated based on 2-MeTHF comparison) | 0.15 (bio-based)[1] | Data not available |
| Biodegradability (OECD 301F, 28 days) | Data not available | Inherently biodegradable[2] | Readily biodegradable[3] | Data not available |
| Aquatic Toxicity: Daphnia magna (48h EC₅₀) | >100 mg/L[4] | 3485 mg/L[5] | >139 mg/L[6] | 35 mg/L[7] |
| Aquatic Toxicity: Fish (96h LC₅₀) | >100 mg/L[4] | 1970 - 2360 mg/L (Pimephales promelas)[8] | >100 mg/L[6] | >220 mg/L (Oncorhynchus mykiss)[7] |
| Photochemical Ozone Creation Potential (POCP) | Mediate ozone producer[9] | Mediate ozone producer[9] | Data not available | Data not available |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key environmental impact assessments cited in this guide are detailed below.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This aerobic biodegradation test determines the degree to which a substance is broken down by microorganisms by measuring oxygen consumption.
-
Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge) in a closed respirometer.
-
Procedure: The consumption of oxygen is measured over a 28-day period by monitoring the pressure change in the headspace of the sealed test vessel. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide (B78521) solution.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[3][7]
Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The primary endpoint is the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.[2][3][4][5]
Aquatic Toxicity - OECD 203 (Fish, Acute Toxicity Test)
This test assesses the acute lethal toxicity of a substance to fish.
-
Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are exposed to the test substance, typically for 96 hours.
-
Procedure: Mortalities are recorded at 24, 48, 72, and 96 hours. The test is conducted using a series of concentrations of the test substance.
-
Endpoint: The main endpoint is the median lethal concentration (LC₅₀), which is the concentration that is lethal to 50% of the test fish over the 96-hour exposure period.[10][11][12][13]
Signaling Pathways and Logical Relationships
The overall environmental impact of a solvent is not determined by a single factor but rather by a complex interplay of its intrinsic properties and its fate in the environment. The following diagrams illustrate these relationships.
Interplay of solvent properties and environmental impacts.
The diagram above illustrates how the intrinsic properties of a solvent, such as its volatility and water solubility, influence its distribution into different environmental compartments. Once in the environment, its chemical stability determines its persistence, which in turn contributes to various environmental impacts like greenhouse gas emissions, aquatic toxicity, and the formation of photochemical smog.
Generalized workflow for ecotoxicity testing.
This workflow outlines the typical steps involved in conducting ecotoxicity tests, such as the OECD 202 and 203 protocols. It begins with the preparation of the test substance and a preliminary range-finding test to determine appropriate concentrations for the definitive test. Data on the effects on the test organisms are collected throughout the exposure period, followed by statistical analysis to determine the final endpoint, such as the LC₅₀ or EC₅₀.
References
- 1. researchgate.net [researchgate.net]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Calculation of a permitted daily exposure value for the solvent 2-methyltetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorocarbons.org [fluorocarbons.org]
- 7. researchgate.net [researchgate.net]
- 8. petroleumhpv.org [petroleumhpv.org]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. researchgate.net [researchgate.net]
- 11. ijesd.org [ijesd.org]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,5-Dimethoxypentane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1,5-dimethoxypentane, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Profile
This compound is classified as a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Like other ethers, this compound has the potential to form explosive peroxides, especially when exposed to air or light over time. Therefore, proper storage and timely disposal are paramount.
Key Hazard Information:
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor[1][3] |
| Peroxide Formation | - | May form explosive peroxides upon storage and exposure to air. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Adherence to institutional, local, and national regulations is mandatory.
1. Waste Collection and Storage:
-
Dedicated Container: Collect waste this compound in a designated, properly labeled, and sealed container. The original container is often the most suitable for waste collection.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
2. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow Regulations: Waste disposal must be conducted in accordance with all applicable national and local regulations.
3. Handling Spills:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
-
Ventilation: Ensure adequate ventilation during the cleanup of any spill.
4. Empty Container Disposal:
-
Empty containers that once held this compound should be handled as hazardous waste and not be disposed of as regular trash. These containers should be collected and disposed of through your institution's hazardous waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Dimethoxypentane
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 1,5-Dimethoxypentane. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining environmental compliance.
Executive Summary
This compound is a flammable liquid that requires careful handling in a controlled laboratory environment.[1] The primary hazards associated with this chemical are its flammability and the potential for vapor inhalation. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to mitigate these risks. All personnel must review and understand these procedures before working with this compound.
Hazard and Property Overview
A clear understanding of the chemical's properties is foundational to safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 111-89-7 | [1] |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 161 °C | |
| Flash Point | 60 °C (140 °F) - closed cup | [1] |
| Density | 0.843 g/mL at 25 °C | |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table details the required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-Resistant Gloves: While specific data for this compound is limited, general guidance for ethers suggests that nitrile gloves may offer only short-term splash protection and have poor resistance to some ethers.[2] Therefore, it is crucial to consult the glove manufacturer's specific chemical resistance guide. For extended contact, consider heavier-duty gloves such as neoprene or butyl rubber, but always verify compatibility. | Prevents skin contact with the flammable and potentially irritating liquid. |
| Eyes | Safety Goggles or a Face Shield: Must provide a complete seal around the eyes. | Protects against splashes and vapors which can cause eye irritation. |
| Respiratory | NIOSH-Approved Air-Purifying Respirator: A half-mask or full-face respirator equipped with organic vapor cartridges (e.g., 3M 6001 or equivalent) is required when handling outside of a certified chemical fume hood or in case of a spill. | Protects against the inhalation of harmful organic vapors. |
| Body | Flame-Resistant Laboratory Coat: Worn over personal clothing. | Provides a barrier against splashes and is essential when working with flammable liquids. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation:
-
Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in the table above.
Handling:
-
Ground all containers and equipment to prevent the buildup of static electricity.
-
Dispense the required amount of this compound carefully to minimize splashing.
-
Keep the container tightly sealed when not in use.
Post-Handling:
-
Thoroughly clean the work area upon completion of the procedure.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with flammable organic liquids and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams unless compatibility has been verified.
Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.
Final Disposal:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spill:
-
In the event of a small spill (<100 mL) within a chemical fume hood, use an absorbent material (e.g., vermiculite (B1170534) or sand) to contain and absorb the liquid. Place the absorbed material in a sealed container for hazardous waste disposal.
-
For larger spills or spills outside of a fume hood, evacuate the area immediately and alert the institutional emergency response team.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
In all cases of exposure, seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
